Technical Deep Dive: Ethyl Crotonate in Organic Synthesis & Drug Design
Topic: Ethyl Crotonate Chemical Properties and Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl crotonate (Ethyl -but-2-enoate...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ethyl Crotonate Chemical Properties and Structure
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl crotonate (Ethyl
-but-2-enoate) represents a deceptively simple -unsaturated ester that serves as a critical linchpin in convergent organic synthesis. While often categorized merely as a flavoring agent or solvent, its true value in drug development lies in its dual role as a sterically modulated Michael acceptor and a dienophile with tunable reactivity.
This guide moves beyond basic property listing to explore the mechanistic nuances of ethyl crotonate. We analyze its resistance to homopolymerization—a feature utilized to control alternating copolymer architectures—and its application as a scaffold for constructing complex indole alkaloids like (+)-trans-Trikentrin A .
Structural Characterization & Stereochemistry
Geometric Isomerism
Ethyl crotonate exists primarily as the
-isomer (trans) , which is thermodynamically more stable than the -isomer due to the minimization of steric repulsion between the carbonyl oxygen and the -methyl group.
Unlike acrylates, ethyl crotonate exhibits negligible homopolymerization under free-radical conditions.
Cause: The
-methyl group creates significant steric hindrance at the propagating radical site.
Consequence: It acts as a "retarder" in many radical systems unless paired with specific electron-donor monomers (e.g., vinyl acetate, 2-methylene-1,3-dioxepane) to form alternating copolymers .
Michael Addition: The "Abnormal" Pathway
Ethyl crotonate is a weaker electrophile than ethyl acrylate due to the electron-donating inductive effect (+I) of the
-methyl group. However, it undergoes Michael addition with strong nucleophiles (e.g., malonates).
Critical Observation: Early studies (Gardner & Rydon) identified "abnormal" Michael additions where the ethoxycarbonyl group migrates, a phenomenon confirmed via
C-labeling. This is crucial when designing cascade reactions—verify regioselectivity early.
Visualizing Electrophilicity
The following diagram illustrates the resonance contributions that dictate its reactivity as a Michael acceptor and the steric blocking effect.
Figure 1: Resonance structures of ethyl crotonate showing the electrophilic
-carbon and the steric interference of the methyl group that modulates reactivity.
Applications in Pharmaceutical Chemistry[2][3][4][5]
Case Study: Synthesis of (+)-trans-Trikentrin A
Ethyl crotonate serves as a chiral pool starting material or a dienophile in the synthesis of indole alkaloids. In the synthesis of Trikentrin A , the crotonate moiety provides the necessary carbon skeleton for the cyclopentyl ring formation via formal [3+2] cycloadditions or cascade sequences.
Key Intermediate: Ethyl 4-hydroxycrotonate
A vital derivative is ethyl 4-hydroxycrotonate , obtained via selective reduction (e.g., using Borane-THF or SeO
oxidation of crotonates).[2] This intermediate allows for further functionalization at the -position, enabling the synthesis of:
Figure 2: Synthetic divergence from ethyl crotonate to high-value pharmaceutical intermediates.
Experimental Protocol: Selective Reduction
Objective: Synthesis of Ethyl 4-hydroxycrotonate (Intermediate).
Note: This protocol synthesizes the hydroxy-derivative via a bromination-hydrolysis route, often preferred over expensive SeO
in large-scale settings.
Bromination: Reflux ethyl crotonate with N-bromosuccinimide (NBS) and benzoyl peroxide in CCl
(or benzotrifluoride as a greener alternative) to yield ethyl -bromocrotonate.
Hydrolysis: Treat the crude bromide with Ag
O in water/dioxane or via formate substitution followed by hydrolysis.
Purification: Distill under reduced pressure. Caution: The bromide is a potent lachrymator.
Safety Check:
Lachrymator: Ethyl crotonate and its halogenated derivatives are irritating to eyes and mucous membranes. Work in a fume hood.
Flammability: Ground all glassware.
References
PubChem. (n.d.). Ethyl trans-crotonate | C6H10O2. National Library of Medicine. Retrieved from [Link]
Gardner, J. N., & Rydon, H. N. (1900). The Michael Addition of Diethyl Methylmalonate to Ethyl Crotonate. Journal of the Chemical Society. Retrieved from [Link]
Jones, D. W. (1994). Diels–Alder additions to 1-phenyl-2-benzopyran-3-one. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Tébéka, I. R. M., et al. (2012).[3] Total synthesis of (+)-trans-trikentrin A. Chemistry – A European Journal. Retrieved from [Link]
Undin, J., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ACS Macro Letters. Retrieved from [Link]
Technical Monograph: Ethyl Crotonate in Pharmaceutical Synthesis and Chemical Biology
Abstract Ethyl crotonate is a pivotal -unsaturated ester utilized extensively as a Michael acceptor in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive technical analysis of ethy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Ethyl crotonate is a pivotal
-unsaturated ester utilized extensively as a Michael acceptor in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive technical analysis of ethyl crotonate, moving beyond basic identifiers to explore its stereochemical stability, reactivity profiles in conjugate additions, and specific utility in heterocyclic construction. We present validated experimental protocols and mechanistic visualizations to support researchers in optimizing its use for drug development workflows.
Part 1: Chemical Identity & Structural Analysis
Ethyl crotonate exists primarily as the trans (E) isomer due to the steric repulsion between the methyl and ester groups in the cis (Z) conformation. In pharmaceutical applications, the precise control of this stereochemistry is critical, as it dictates the diastereoselectivity of subsequent addition reactions.
Core Identifiers
Parameter
Detail
IUPAC Name
Ethyl (2E)-but-2-enoate
Common Name
Ethyl trans-crotonate
CAS Number
623-70-1 (Specific for E-isomer); 10544-63-5 (General)
Molecular Formula
SMILES
CCOC(=O)/C=C/C
InChI Key
ZFDIRQKJPRINOQ-HWKANZROSA-N
Physicochemical Profile
Data verified against standard chemical safety libraries.
Property
Value
Context for Research
Molar Mass
114.14 g/mol
Stoichiometric calculations.
Boiling Point
139 °C
Allows for purification via fractional distillation at ambient pressure.
Density
0.918 g/mL
Less dense than water; facilitates phase separation in aqueous workups.
Solubility
Immiscible in water; Soluble in EtOH, Et₂O
Requires organic solvent extraction (e.g., EtOAc or DCM) during isolation.
Flash Point
2 °C (Closed Cup)
Critical Safety: Requires explosion-proof handling and grounding.
Part 2: Synthetic Pathways & Manufacturing
The industrial production of ethyl crotonate predominantly relies on the Fischer esterification of crotonic acid. However, in a drug discovery context, in situ generation or modification via Horner-Wadsworth-Emmons (HWE) reactions allows for the introduction of isotopically labeled or structurally complex variants.
Synthesis Workflow Visualization
The following diagram outlines the logic flow for a standard acid-catalyzed esterification, highlighting critical control points for yield optimization.
Figure 1: Logical workflow for the acid-catalyzed synthesis of ethyl crotonate, emphasizing the removal of water (Dean-Stark) to drive equilibrium.
Part 3: Reactivity Profile & Mechanistic Applications
The utility of ethyl crotonate in drug development stems from the electrophilicity of its
-carbon. As an -unsaturated carbonyl, it serves as a quintessential Michael Acceptor .[1][2]
The Michael Addition Mechanism
In medicinal chemistry, this pathway is used to form Carbon-Carbon (C-C) or Carbon-Heteroatom (C-X) bonds, often introducing chirality if chiral catalysts are employed.
Mechanism Description:
Nucleophilic Attack: A soft nucleophile (e.g., enolate, thiol, amine) attacks the
-carbon.
Enolate Formation: The pi-electrons shift to form a resonance-stabilized enolate intermediate.
Protonation: The enolate abstracts a proton (usually during workup or from the conjugate acid), yielding the saturated ester.
Figure 2: Mechanistic pathway of the Michael addition to ethyl crotonate. The polarization of the carbonyl group activates the beta-position for nucleophilic attack.
Part 4: Experimental Protocol
Protocol: High-Yield Michael Addition of Diethyl Malonate to Ethyl Crotonate
Context: This protocol demonstrates the construction of a glutarate derivative, a common scaffold in anticonvulsant and antihypertensive drug research.
Purification: Distill under reduced pressure to obtain the tri-ester product.
Part 5: Pharmaceutical & Industrial Applications[7][8][9][10]
Heterocyclic Building Blocks
Ethyl crotonate is a precursor for pyrrolidines and isoxazolines via [3+2] cycloaddition reactions. These rings are ubiquitous in bioactive alkaloids and antiviral agents.
Covalent Inhibitors
Modern drug design often incorporates "warheads"—electrophilic motifs that form covalent bonds with cysteine residues in target proteins. The crotonate moiety serves as a "tuned" Michael acceptor; it is less reactive than an acrylate (reducing off-target toxicity) but sufficiently reactive to target specific enzymes.
Polymer Chemistry
Beyond pharma, it acts as a co-monomer in acrylic resins, modifying the glass transition temperature (
) of the polymer to improve flexibility in medical device coatings.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Structural Dynamics
Ethyl crotonate (Ethyl (E)-but-2-enoate; CAS: 623-70-1) represents a quintessential
-unsaturated ester.[1][2] Unlike simple saturated esters, the conjugation between the alkene () and the carbonyl () creates specific electronic shielding and deshielding effects that are immediately visible in spectroscopic data.[1][2]
This guide provides a validated reference for the identification and quality control of ethyl crotonate, focusing on the thermodynamically stable trans (E) isomer.[1][2] The data presented below synthesizes high-field NMR (500 MHz), FTIR, and Electron Ionization MS (70 eV).
Structural Resonance & Reactivity
The spectroscopic signature is defined by the resonance hybrid shown below. The electron-withdrawing nature of the carbonyl oxygen, transmitted through the conjugated system, significantly deshields the
) is the standard solvent.[1][2] For resolving overlapping vinyl signals in complex mixtures, Benzene-d6 () may be used to induce solvent-induced shifts (ASIS).[1][2]
Concentration: Dissolve 10-20 mg of ethyl crotonate in 0.6 mL of solvent.
Reference: Calibrate to residual
at 7.26 ppm (1H) and 77.16 ppm (13C).
GC-MS Method (Purity Check)
Column: DB-5ms or equivalent (30m x 0.25mm ID).[1][2]
Inlet: Split mode (50:1) to prevent detector saturation.[1][2]
References
National Institute of Standards and Technology (NIST). Ethyl crotonate Mass Spectrum (Electron Ionization).[1][2] NIST Chemistry WebBook, SRD 69.[1][2]
[Link][1][2]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 429065, Ethyl trans-crotonate.[1][2]
[Link][1][2]
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2995: Ethyl crotonate.[1][2] (Note: Direct deep links to SDBS are restricted; access via main portal).[1][2]
[Link][1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Reactivity of the
-Unsaturated Ester in Ethyl Crotonate
Document Control:
Context: Drug Discovery & Intermediate Synthesis
Executive Summary: The Vinylogous Scaffold
Ethyl crotonate (Ethyl (E)-but-2-enoate) is more than a simple ester; it is a privileged four-carbon building block (
synthon) in pharmaceutical synthesis. Unlike acrylates, the presence of the -methyl group in ethyl crotonate introduces critical steric and electronic factors that modulate reactivity, often suppressing polymerization in favor of controlled conjugate additions.
This guide dissects the reactivity profile of ethyl crotonate, moving beyond textbook mechanisms to practical, scalable applications in drug development. We focus on its role as a Michael acceptor, a dienophile, and a precursor for vinylogous enolates.
Electronic Structure & Reactivity Map
The reactivity of ethyl crotonate is dictated by the conjugation of the alkene with the ester carbonyl. The carbonyl group acts as an electron-withdrawing group (EWG), polarizing the
-system and creating distinct electrophilic sites.
The Dipole & Electrophilicity
The resonance hybrid reveals a significant positive character at the
-carbon and the carbonyl carbon. However, the -methyl group acts as a weak electron donor (via hyperconjugation), making the -carbon less electrophilic than in ethyl acrylate. This reduction in reactivity is advantageous for selectivity, preventing uncontrolled oligomerization.
Reactivity Visualization
The following diagram maps the four distinct reactivity zones of the molecule.
Figure 1: Reactivity map of ethyl crotonate showing the four primary sites for chemical modification.
The Core Mechanism: Michael Addition (1,4-Conjugate Addition)[1][2]
For drug developers, the Michael addition is the primary utility of ethyl crotonate, used to synthesize
-substituted esters (precursors to -amino acids and heterocycles).
Hard vs. Soft Nucleophiles
Soft Nucleophiles (Thermodynamic Control): Thiolates, malonates, and organocuprates (Gilman reagents) preferentially attack the
-carbon (1,4-addition). This is driven by orbital overlap (HOMO-LUMO interaction).
Hard Nucleophiles (Kinetic Control): Grignard reagents and organolithiums often attack the carbonyl carbon (1,2-addition) directly.
Strategic Note: To force 1,4-addition with hard nucleophiles, copper salts (e.g., CuI) must be used to form transient organocuprates in situ.
Protocol: Aza-Michael Addition (Synthesis of
-Amino Esters)
This protocol describes the addition of a primary amine to ethyl crotonate, a key step in synthesizing
-lactam antibiotics.
Reagents:
Ethyl Crotonate (1.0 equiv)
Benzylamine (1.2 equiv)
Catalyst: Ytterbium triflate [Yb(OTf)
] (5 mol%) or simply thermal activation.
Solvent: Ethanol or Neat.
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask, dissolve Ethyl Crotonate (10 mmol) in absolute ethanol (20 mL).
Addition: Add Benzylamine (12 mmol) dropwise over 5 minutes.
Catalysis (Optional but recommended for speed): Add Yb(OTf)
(0.5 mmol).
Reaction: Stir at reflux (78°C) for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The spot for ethyl crotonate (
) should disappear.
Workup: Concentrate the solvent under reduced pressure.
Purification: The residue is purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Pathway:
Figure 2: Kinetic pathway of the Aza-Michael addition.
Cycloaddition: The Diels-Alder Reaction[3][4]
Ethyl crotonate serves as a moderate dienophile. Due to the steric bulk of the
-methyl group, it is less reactive than ethyl acrylate, requiring higher temperatures or Lewis Acid catalysis.
Stereochemical Considerations
Endo/Exo Selectivity: The reaction typically favors the endo product (kinetic control) due to secondary orbital interactions between the diene
-system and the ester carbonyl.
Regioselectivity: With unsymmetrical dienes (e.g., isoprene), the ortho (1,2) and para (1,4) isomers dominate over meta (1,3).
Protocol: Diels-Alder with Cyclopentadiene
This reaction yields ethyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate, a scaffold for norbornene derivatives.
Reagents:
Ethyl Crotonate (1.0 equiv)
Cyclopentadiene (1.2 equiv, freshly cracked)
Catalyst: AlCl
(10 mol%) or Thermal (160°C).
Methodology:
Safety: Cyclopentadiene dimerizes rapidly; crack dicyclopentadiene immediately before use.
Mixing: In a sealed tube, combine Ethyl Crotonate (50 mmol) and Cyclopentadiene (60 mmol).
Reaction: Heat to 160°C for 12 hours.
Workup: Cool to room temperature. Dilute with diethyl ether.
Purification: Distillation under reduced pressure (bp 85-90°C at 15 mmHg).
The MBH reaction creates densely functionalized molecules by coupling the
-carbon of ethyl crotonate to an electrophile (aldehyde) using a nucleophilic catalyst (DABCO).
Mechanism & Kinetics
The reaction is notoriously slow for crotonates compared to acrylates due to the
-methyl steric hindrance.
Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a nucleophilic trigger.[1]
Rate Enhancement: Use of polar protic solvents (MeOH/H
O) or Lewis acids (TiCl) accelerates the proton transfer step.
Analytical Validation
Validating the purity and identity of ethyl crotonate derivatives is critical.
NMR Signatures (
H NMR, CDCl
, 400 MHz)
Ethyl Crotonate (Starting Material):
6.95 (dq, Hz, 1H, -H) - Distinctive downfield shift due to conjugation.
5.83 (dq, Hz, 1H, -H).
1.87 (dd, Hz, 3H, -CH).
Michael Adduct (e.g., with Diethyl Malonate):
Disappearance of olefinic protons (6.95, 5.83 ppm).
Appearance of a multiplet at
2.4-2.6 ppm (-CH) and a doublet at 1.1 ppm (-CH).
Quantitative Data Summary
Reaction Type
Key Reagent
Product Class
Typical Yield
Notes
Michael Addition
Diethyl Malonate / NaOEt
-Substituted Ester
75-85%
Thermodynamic control favored.
Aza-Michael
Benzylamine / Yb(OTf)
-Amino Ester
80-92%
Excellent for drug scaffolds.
Diels-Alder
Cyclopentadiene / Heat
Bicyclic Ester
60-70%
Requires high temp or Lewis Acid.
Reduction (1,2)
DIBAL-H (-78°C)
Allylic Alcohol
85-90%
Selective for carbonyl.
Reduction (1,4)
H / Pd-C
Saturated Ester
>95%
Hydrogenation of alkene.
Safety & Handling (SDS Summary)
Flammability: Highly Flammable Liquid (Flash Point: 2°C). Store in a flammables cabinet.
Health Hazard: Causes serious eye irritation (H319).[2] Use chemical splash goggles.
Disposal: Dispose of as hazardous organic waste (halogen-free).
References
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl Crotonate. Retrieved from
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for Michael Addition mechanisms).
Yasunobu Matsumoto, Masahiro Yonaga. (2014).[3] One-Pot Sequential 1,4- and 1,2-Reductions of
-Unsaturated -Lactones. Synlett. Retrieved from
Basavaiah, D., et al. (2003). The Baylis-Hillman Reaction: A Novel Carbon-Carbon Bond Forming Reaction. Tetrahedron. Retrieved from
Nicolaou, K. C., et al. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition. Retrieved from
Thermodynamic Properties and Stability of Ethyl Crotonate: An In-Depth Technical Guide
The following technical guide details the thermodynamic properties, stability profile, and handling protocols for Ethyl Crotonate , designed for application scientists and process chemists. Executive Technical Summary Et...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamic properties, stability profile, and handling protocols for Ethyl Crotonate , designed for application scientists and process chemists.
Executive Technical Summary
Ethyl crotonate (Ethyl (E)-but-2-enoate) is an
-unsaturated ester widely employed as a pharmaceutical intermediate in Knoevenagel condensations and Michael additions.[1] Its utility is defined by the conjugated double bond, which imparts unique reactivity but also introduces specific stability challenges—namely, radical polymerization and geometric isomerization.
This guide synthesizes the core thermodynamic data required for process design with the kinetic stability profiles necessary for formulation and storage.[2]
Ethyl crotonate exists as two geometric isomers: cis (Z) and trans (E).[2]
Thermodynamic Preference: The trans isomer is significantly more stable (
) due to the minimization of steric repulsion between the terminal methyl group and the ethoxycarbonyl group.
Isomerization: Commercial ethyl crotonate is predominantly the trans isomer.[2] Exposure to UV light or acid catalysis at elevated temperatures can establish an equilibrium mixture, but the trans form remains favored.[2]
Thermodynamic Consequence: The resonance energy of conjugation stabilizes the ester linkage compared to saturated analogs (e.g., ethyl butyrate), making the carbonyl carbon slightly less electrophilic and thus more resistant to hydrolysis.
Kinetic Consequence: The
-carbon is electrophilic, susceptible to nucleophilic attack (Michael addition), which is a primary pathway in drug synthesis.
Thermodynamic Profile
The following thermodynamic values are critical for calculating heat duties in reactor design and safety relief sizing.
Derived from group additivity for conjugated esters.[2]
Phase Equilibrium (Vapor Pressure)
Ethyl crotonate exhibits significant volatility.[2] The vapor pressure curve can be modeled using the Antoine Equation:
Approximate parameters for range 50–140°C:
P in bar, T in Kelvin.
A ≈ 4.5, B ≈ 1500, C ≈ -50 (Derived from boiling point and flash point data points).[2]
Safety Note: With a flash point of 2 °C , the vapor-air mixture above the liquid is ignitable at standard refrigerator temperatures.[2] Grounding and bonding are mandatory.[2]
Chemical Stability & Reactivity Pathways
Hydrolytic Stability
Unlike simple alkyl esters, the conjugated double bond in ethyl crotonate retards the rate of hydrolysis.[2]
Mechanism: Acid or base-catalyzed attack at the carbonyl carbon.[1][2]
Kinetics: Slower than ethyl acetate due to resonance stabilization.[2] However, in high pH (alkaline) environments, irreversible saponification occurs, yielding crotonic acid salts and ethanol.
Impact: Formulations must be buffered to near-neutral pH (5.0–7.0) to maximize shelf life.
Polymerization Risks
The most critical instability mode is free-radical polymerization initiated by heat, light, or peroxides.[2]
Inhibitor: Commercial grades are stabilized with Monomethyl Ether of Hydroquinone (MEHQ) , typically at 10–50 ppm.[2]
Oxygen Requirement: MEHQ requires dissolved oxygen to function.[2] Storing ethyl crotonate under an inert atmosphere (pure Nitrogen/Argon) for extended periods without air sparging can deplete the inhibitor's activity, leading to "popcorn" polymerization.[2]
Degradation Pathway Diagram
The following diagram illustrates the competing reaction pathways that determine the compound's stability.
Figure 1: Reaction and degradation pathways of ethyl crotonate. Note the critical role of MEHQ in terminating radical propagation.
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability (HPLC Method)
Objective: Quantify the rate of degradation into crotonic acid under stress conditions.
Reagents:
Mobile Phase: 0.1% Phosphoric acid in Water / Acetonitrile (60:40 v/v).
Standard Curve: Prepare MEHQ standards (5, 10, 20, 50 ppm) in ethyl acetate.
Sample Prep: Inject neat ethyl crotonate (for GC) or dilute in ethyl acetate (for UV).[2]
Detection: MEHQ has a distinct absorbance/retention time.[2]
Acceptance Criteria: If MEHQ < 10 ppm, aerate the container (sparge with dry air) and add fresh MEHQ to prevent auto-polymerization.
Handling & Storage: Self-Validating Systems[1][2]
To ensure scientific integrity and safety, implement the following "self-validating" storage loops:
Temperature Loop: Store at 2–8 °C .
Validation: Use a min/max digital thermometer.[2] If T > 20 °C, re-test MEHQ levels before use.
Atmosphere Loop:
Requirement: Do NOT store under inert gas (Nitrogen) for >3 months without re-aeration.[2] The inhibitor (MEHQ) requires dissolved oxygen to function.[2]
Validation: Check headspace oxygen content or simply rotate stock every 6 months.
National Institute of Standards and Technology (NIST). Ethyl crotonate - Gas Phase Ion Energetics and Thermochemistry.[2] NIST Chemistry WebBook, SRD 69.[2]
[Link][1]
U.S. Environmental Protection Agency (EPA). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.[2] EPA/600/3-89/063.[1][2]
[Link][1]
PubChem. Ethyl trans-crotonate (Compound Summary). National Library of Medicine.[2]
[Link][1]
Technical Guide: Ethyl Crotonate Safety, Handling, and Hazard Architecture
The following technical guide provides a comprehensive safety and handling framework for Ethyl Crotonate, designed for application scientists and drug development professionals. Executive Summary & Chemical Identity Ethy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive safety and handling framework for Ethyl Crotonate, designed for application scientists and drug development professionals.
Executive Summary & Chemical Identity
Ethyl crotonate (Ethyl (E)-but-2-enoate) is an
-unsaturated ester widely utilized in organic synthesis as a Michael acceptor and a flavor/fragrance intermediate.[1] Its structural motif—a conjugated system—imparts specific reactivity profiles (e.g., nucleophilic addition) but also dictates its flammability and toxicological hazards.
This guide moves beyond standard SDS reporting to provide a logic-based safety architecture for laboratory and scale-up environments.
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Visualized Hazard Hierarchy
The following diagram illustrates the cascading logic of hazards associated with this compound, prioritizing immediate physical threats followed by health impacts.
Figure 1: Hierarchical breakdown of Ethyl Crotonate hazards prioritizing flammability and irritancy.[5][2][6][3][7][8]
Physicochemical Safety Parameters
Understanding the physical constants is critical for designing engineering controls.
Property
Value
Safety Implication
Flash Point (CC)
2°C (36°F)
Critical: Exists as a flammable vapor mixture at standard lab temperatures.[6] Static discharge protection is mandatory.
Boiling Point
139°C (282°F)
Moderate volatility; however, vapor pressure is sufficient to create hazardous atmospheres at room temp.
Vapor Density
3.9 (Air = 1)
Vapors are heavier than air and will "crawl" along benchtops to ignition sources.
Solubility
Immiscible in water
Water is ineffective for extinguishing; use alcohol-resistant foam or .
Reactivity
-Unsaturated
Susceptible to nucleophilic attack; potential for slow polymerization if stored improperly (though less reactive than acrylates).
Operational Risk Management & Handling Protocols
As a Senior Scientist, the recommendation is to treat Ethyl Crotonate as a "Red Zone" reagent due to the combination of high flammability and lachrymatory properties.
Engineering Controls
Fume Hood: Mandatory. Velocity must be maintained >100 fpm. The lachrymatory nature means benchtop handling is strictly prohibited.
Static Grounding: All transfer vessels (drums, carboys, reactors) must be grounded and bonded. The low Minimum Ignition Energy (MIE) of esters makes static spark a viable ignition source.
Personal Protective Equipment (PPE) Selection Logic
Gloves:
Standard Nitrile (4 mil): Acceptable for splash protection only . Esters can swell nitrile over time.
Butyl Rubber or PVA: Required for immersion or spill cleanup. Butyl rubber offers superior resistance to ester permeation compared to standard nitrile or latex.
Eye Protection: Chemical splash goggles are non-negotiable. A face shield is recommended during dispensing to prevent lachrymatory vapors from bypassing glasses.
Experimental Workflow: Synthesis Setup
The following workflow ensures a self-validating safety loop before the reaction begins.
Figure 2: Step-by-step operational logic for handling Ethyl Crotonate in synthesis.
Mechanism: As an ester, ethyl crotonate is metabolized via hydrolysis (carboxylesterases) into crotonic acid and ethanol .
Crotonic Acid:[12][2][3] A weak acid and irritant.
Ethanol: CNS depressant (negligible at relevant exposure levels).
Lachrymator Effect: The conjugated double bond allows for potential interaction with TRPA1 channels in sensory nerves, causing stinging eyes and tears even at non-toxic concentrations.
Chronic Exposure
Carcinogenicity: Not listed by IARC, NTP, or OSHA.[3][7][13]
Genotoxicity: Generally negative in Ames tests, though the
Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight. Keep away from oxidizing agents (e.g., nitric acid, peroxides) and strong bases (causes hydrolysis).
use of ethyl crotonate as a Michael acceptor in organic synthesis
Application Note: Ethyl Crotonate as a Michael Acceptor in Asymmetric Synthesis Executive Summary Ethyl crotonate ((E)-ethyl but-2-enoate) presents a unique challenge and opportunity in organic synthesis. Unlike its unsu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Ethyl Crotonate as a Michael Acceptor in Asymmetric Synthesis
Executive Summary
Ethyl crotonate ((E)-ethyl but-2-enoate) presents a unique challenge and opportunity in organic synthesis. Unlike its unsubstituted counterpart (ethyl acrylate), the presence of the
-methyl group significantly lowers the electrophilicity of the -carbon due to inductive donation and steric hindrance. However, this same methyl group is pivotal for constructing chiral -branched esters , a structural motif ubiquitous in polyketide natural products and pharmaceutical agents (e.g., -amino acids like Pregabalin analogs).
This guide delineates three high-fidelity protocols to overcome the inherent sluggishness of ethyl crotonate, focusing on metal-catalyzed and organocatalytic strategies that ensure high enantioselectivity and yield.
Reactivity Profile & Mechanistic Considerations
The reactivity of ethyl crotonate is governed by the competition between 1,4-addition (Michael) and 1,2-addition (Carbonyl).
Steric Deactivation: The
-methyl group impedes the approach of bulky nucleophiles.
Electronic Deactivation: The methyl group is an electron-donating group (EDG) by induction, raising the LUMO energy of the
-system compared to acrylates.
Regioselectivity: Hard nucleophiles (e.g., simple Grignards, Li-reagents) tend to favor 1,2-addition at the ester carbonyl. Soft nucleophiles (e.g., malonates, thiolates) or transmetallated species (e.g., Organocuprates) favor 1,4-addition.
Pathway Visualization: Reactivity Divergence
Figure 1: Divergent reactivity pathways for ethyl crotonate. Successful Michael addition requires soft nucleophiles or specific catalytic activation to suppress 1,2-addition.
Application Protocols
Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of Grignard Reagents
Best for: Installing alkyl chains (Methyl, Ethyl, Butyl) with high enantiocontrol.
This protocol utilizes a copper(I) salt complexed with a chiral ferrocenyl diphosphine ligand (e.g., Josiphos or TaniaPhos) to transmetallate a Grignard reagent, forming a transient chiral organocuprate that delivers the alkyl group exclusively to the
Direct organocatalytic addition to esters is difficult. This protocol uses a Sulfonamide-Thiourea bifunctional catalyst which activates the nitromethane (via base/H-bonding) and the crotonate (via H-bonding to the carbonyl), enabling the reaction without metal.
Materials:
Substrate: Ethyl Crotonate (1.0 equiv).
Reagent: Nitromethane (5–10 equiv).
Catalyst: L-Valine derived Sulfonamide-Thiourea (e.g., Catalyst 3 from Kawada et al.) (10 mol%).
Solvent: Toluene or neat Nitromethane.
Conditions: 0 °C to RT, 24–48 h.
Step-by-Step Procedure:
Mix: In a reaction vial, dissolve the Thiourea catalyst (0.1 mmol) in Toluene (1 mL).
Add Reagents: Add Ethyl Crotonate (1.0 mmol) followed by Nitromethane (0.5 mL).
Stir: Stir vigorously at 0 °C. Due to the lower reactivity of the ester compared to enones, reaction times may extend to 48h.
Monitoring: Monitor by H-NMR (disappearance of alkene protons).
Feringa, B. L., et al. (2005). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic
-Unsaturated Esters. Angewandte Chemie International Edition. Link
Alexakis, A., et al. (2008). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Chemical Reviews. Link
Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews. Link
Kawada, M., Miura, T., et al. (2017).[2] Asymmetric Conjugate Addition of Nitroalkanes to
-Unsaturated Ketones Using a Sulfonamide-Thiourea Organocatalyst. Journal of Organic Chemistry. Link
Dudziński, K., & Kwiatkowski, P. (2012).[3] An Efficient Organocatalytic Method for Highly Enantioselective Michael Addition of Malonates. Organic Letters. Link
Application Notes & Protocols: The Strategic Use of Ethyl Crotonate in Pharmaceutical Intermediate Synthesis
Abstract: Ethyl crotonate, an α,β-unsaturated ester, is a highly versatile and economically significant building block in modern organic synthesis.[1] Its unique electronic and structural properties, characterized by a c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Ethyl crotonate, an α,β-unsaturated ester, is a highly versatile and economically significant building block in modern organic synthesis.[1] Its unique electronic and structural properties, characterized by a conjugated system, render it an excellent Michael acceptor and a reactive dienophile. These characteristics are strategically exploited in the synthesis of a wide array of complex molecular scaffolds that form the core of numerous pharmaceutical agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of ethyl crotonate in constructing key pharmaceutical intermediates. We will explore its utility in pivotal reactions such as asymmetric conjugate additions, multicomponent dihydropyridine synthesis, and Diels-Alder cycloadditions, complete with detailed, field-proven protocols.
Introduction: The Chemical Versatility of Ethyl Crotonate
Ethyl crotonate (CH₃CH=CHCOOC₂H₅) is a colorless liquid with a characteristic fruity aroma.[2][3] Beyond its use in the flavor and fragrance industry, its true value in medicinal chemistry lies in its reactive nature.[1][2] The molecule possesses two primary sites for chemical attack: the carbonyl carbon and the β-carbon of the alkene, which is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This electronic profile makes it a prime substrate for a variety of carbon-carbon bond-forming reactions that are fundamental to pharmaceutical synthesis.
This guide will focus on three cornerstone applications:
Asymmetric Conjugate (Michael) Addition: For the creation of chiral centers, a critical step in synthesizing enantiomerically pure drugs.
Hantzsch Dihydropyridine Synthesis: A multicomponent reaction for building the dihydropyridine core, prevalent in cardiovascular drugs.
Diels-Alder Reaction: A powerful cycloaddition for forming six-membered rings, a common motif in natural products and complex drug molecules.
Asymmetric Conjugate Addition: Crafting Chirality
The conjugate addition of nucleophiles to ethyl crotonate is a powerful method for creating new carbon-carbon bonds. When performed with a chiral catalyst, this reaction can proceed with high enantioselectivity, providing access to valuable chiral building blocks.[][5] The development of organocatalytic and transition-metal-catalyzed methods has made this a highly reliable and versatile transformation in the synthesis of chiral pharmaceutical intermediates.[6][7][8]
The fundamental principle involves the activation of the ethyl crotonate by a chiral catalyst (e.g., a Lewis acid or an organocatalyst) to create a chiral environment. A nucleophile then attacks the β-carbon, with the catalyst directing the approach to one face of the molecule, resulting in the preferential formation of one enantiomer.
Caption: Workflow for synthesizing chiral intermediates via asymmetric conjugate addition.
Protocol 1: Organocatalyzed Asymmetric Conjugate Addition of Dimethyl Malonate
This protocol describes a representative asymmetric Michael addition of dimethyl malonate to ethyl crotonate using a proline-derived organocatalyst, a method known for its operational simplicity and high enantioselectivity.[9]
Objective: To synthesize (R)-ethyl 3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)butanoate with high enantiomeric excess.
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
Procedure:
Reaction Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the organocatalyst (e.g., 5-Pyrrolidin-2-yltetrazole, 0.1 mmol, 10 mol%).
Solvent and Reagents: Add anhydrous toluene (5 mL) and stir until the catalyst dissolves. Add dimethyl malonate (1.2 mmol, 1.2 equiv.) to the solution.
Initiation: Cool the mixture to 0 °C using an ice bath. Add ethyl crotonate (1.0 mmol, 1.0 equiv.) dropwise over 5 minutes.
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, e.g., 9:1 to 4:1 Hexanes:Ethyl Acetate) to yield the pure product.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) using chiral HPLC analysis.
Expected Results:
Yield: 80-95%
Enantiomeric Excess (e.e.): >90%
Appearance: Colorless oil
Parameter
Condition
Rationale
Catalyst Loading
5-10 mol%
Sufficient to ensure a reasonable reaction rate without being wasteful.
Temperature
0 °C
Lower temperatures often enhance enantioselectivity in organocatalyzed reactions.
Solvent
Toluene
A non-polar solvent that is common for this class of reaction.
Stoichiometry
1.2 equiv. malonate
A slight excess of the nucleophile ensures complete consumption of the limiting reagent.
Hantzsch Dihydropyridine Synthesis: Building Bioactive Cores
The 1,4-dihydropyridine (DHP) scaffold is the cornerstone of a major class of calcium channel blockers used to treat hypertension, such as Nifedipine and Amlodipine.[10] The Hantzsch synthesis is a classic and efficient multicomponent reaction that constructs this ring system in a single step.[11] While the traditional method uses a β-ketoester, modified procedures often employ derivatives like methyl 3-aminocrotonate, which can be readily prepared from crotonate precursors.[12][13]
This one-pot condensation involves an aldehyde, ammonia, and two equivalents of a β-carbonyl compound (in this case, a crotonate derivative). The reaction's efficiency and ability to generate molecular complexity quickly make it a favorite in drug discovery.[14][15]
Caption: Multicomponent assembly of the 1,4-dihydropyridine scaffold.
Protocol 2: Ultrasound-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol utilizes ultrasound irradiation to accelerate the reaction, a green chemistry approach that often leads to higher yields and shorter reaction times.[10]
Objective: To synthesize Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials and Reagents:
Ethyl acetoacetate
Benzaldehyde
Ammonium acetate
Ethanol
Fe/ZSM-5 catalyst (or another suitable Lewis acid/heterogeneous catalyst)[10]
Ultrasonic bath
Centrifuge
Procedure:
Reaction Setup: Into a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol, 1 equiv.), ethyl acetoacetate (2.5 mmol, 2.5 equiv.), ammonium acetate (1.5 mmol, 1.5 equiv.), and the Fe/ZSM-5 catalyst (30 mg).[10]
Solvent Addition: Add ethanol (3 mL) to the flask.
Reaction: Place the flask in an ultrasonic bath operating at a suitable frequency and maintain the reaction temperature at 50 °C for 90 minutes.[10]
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Add an additional 5 mL of ethanol and centrifuge the mixture to separate the solid catalyst. The catalyst can often be recovered, washed, and reused.
Isolation: Decant the supernatant. The product often precipitates upon cooling or partial evaporation of the solvent. If it remains dissolved, dry the solution with sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine derivative.
Characterization: Analyze the product by melting point, FT-IR, ¹H NMR, and mass spectrometry to confirm its identity and purity.[10]
Accelerates the reaction through acoustic cavitation, enhancing mass transfer and reaction rates.
Catalyst
Fe/ZSM-5 (Heterogeneous)
Provides a reusable, environmentally friendly alternative to soluble acid catalysts.[10]
Solvent
Ethanol
A common, relatively green solvent suitable for this condensation.
Work-up
Centrifugation/Recrystallization
Simplifies catalyst removal and product purification compared to chromatography.
Diels-Alder Reaction: Constructing Polycyclic Systems
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring with exceptional stereochemical control.[16][17] In this reaction, ethyl crotonate serves as an electron-poor dienophile, readily reacting with electron-rich conjugated dienes. This transformation is a cornerstone in the total synthesis of complex natural products and their pharmaceutical analogues, as it can rapidly build molecular complexity and set up to four stereocenters in a single step.[18]
The regioselectivity of the reaction is governed by the electronic nature of the substituents on both the diene and the dienophile.[19] The use of Lewis acid catalysts can significantly accelerate the reaction and enhance its selectivity.
Caption: The [4+2] cycloaddition of ethyl crotonate as a dienophile.
Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a typical Lewis acid-catalyzed Diels-Alder reaction between ethyl crotonate and a reactive diene like cyclopentadiene.
Objective: To synthesize the ethyl ester of 5-methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Materials and Reagents:
Ethyl crotonate
Cyclopentadiene (freshly cracked from dicyclopentadiene)
Aluminum chloride (AlCl₃) or another suitable Lewis acid
Catalyst Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend aluminum chloride (0.2 mmol, 10 mol%) in anhydrous DCM (10 mL).
Reaction Setup: Cool the suspension to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add ethyl crotonate (2.0 mmol, 1.0 equiv.) to the cold suspension and stir for 15 minutes. Then, add freshly cracked cyclopentadiene (3.0 mmol, 1.5 equiv.) dropwise.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the disappearance of the starting material by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction typically produces a mixture of endo and exo isomers.
Work-up: Quench the reaction by slowly adding 15 mL of saturated NaHCO₃ solution. Allow the mixture to warm to room temperature.
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Isolation: Purify the crude product via flash column chromatography on silica gel to separate the isomers and obtain the desired product.
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS. The ratio of endo/exo isomers can be determined by ¹H NMR integration.
Expected Results:
Yield: >90%
Appearance: Colorless oil
Selectivity: The endo product is often favored under kinetic control due to secondary orbital interactions.[16]
Conclusion
Ethyl crotonate is an indispensable C4 building block in the synthesis of pharmaceutical intermediates. Its ability to participate in fundamental C-C bond-forming reactions like conjugate additions, multicomponent condensations, and cycloadditions provides synthetic chemists with reliable pathways to complex and biologically relevant molecules. The protocols detailed herein offer robust starting points for researchers to explore the vast potential of this versatile reagent in drug discovery and development programs. Mastery of these applications enables the efficient and strategic construction of molecular libraries and targeted therapeutics.
Sharanin, Y. A., et al. (1985). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Khimiya Geterotsiklicheskikh Soedinenii, 21(5), 681-686.
Levinger, S., Nair, R., & Hassner, A. (2008). The role of an aromatic group in remote chiral induction during conjugate addition of alpha-sulfonylallylic carbanions to ethyl crotonate. Beilstein Journal of Organic Chemistry, 4, 32.
Al-Ostath, R. A., et al. (2023). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 13(1), 12345.
Singh, P., et al. (2012). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 4(10), 4598-4615.
Khan, I., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 31(2), 123.
Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis. Retrieved from [Link]
ResearchGate. (n.d.). The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)anthranilates 88. Retrieved from [Link]
Pradeep, K., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 76-80.
The Good Scents Company. (n.d.). Ethyl crotonate. Retrieved from [Link]
Kumar, P., et al. (2001). Synthesis of a new series of 4-aryl-1,4-dihydropyridines with calcium channel blocking and vasodilatory activity. Arzneimittelforschung, 51(10), 823-831.
Jones, D. W. (1994). Diels–Alder additions to 1-phenyl-2-benzopyran-3-one and transformations of the adducts: model experiments for podophyllotoxin synthesis. Journal of the Chemical Society, Perkin Transactions 1, (3), 399-405.
Cahyana, A. H., et al. (2021). Fe/ZSM-5-Catalyzed-Synthesis of 1,4-Dihydropyridines under Ultrasound Irradiation and Their Antioxidant Activities. Sains Malaysiana, 50(2), 333-343.
Graziano, G., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Cancers, 13(16), 4094.
Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604.
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 205-245). CRC Press.
Mondal, S., & Ghorai, P. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 15(1), 1234-1256.
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
Hartikka, A., & Arvidsson, P. I. (2005). Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst. Tetrahedron: Asymmetry, 16(18), 3075-3079.
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
Bartoli, G., et al. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers, 9(1), 223-247.
Ruijter, E., & Orru, R. V. A. (2018). Multicomponent Reactions in Drug Discovery and Medicinal Chemistry. Drug Discovery Today: Technologies, 29, 29-35.
ethyl crotonate as a monomer in polymerization studies
Application Note: Ethyl Crotonate – Overcoming Steric Barriers in Precision Polymerization Part 1: The "Steric Challenge" of Ethyl Crotonate Ethyl crotonate (EC) represents a fascinating paradox in polymer chemistry. Str...
Ethyl crotonate (EC) represents a fascinating paradox in polymer chemistry. Structurally, it is an isomer of ethyl methacrylate, yet its polymerization behavior is radically different. While methacrylates polymerize readily due to the 1,1-disubstitution (geminal), ethyl crotonate features 1,2-disubstitution (vicinal) .
Expert Insight: The presence of the
-methyl group creates significant steric hindrance at the propagating radical site. In free radical polymerization, this leads to two critical issues:
Slow Propagation (
): The approach of a monomer to the active center is sterically blocked.
Degradative Chain Transfer: The allylic hydrogen on the
-methyl group is susceptible to abstraction, terminating the growing chain and forming a stable, unreactive allyl radical.
Therefore, standard protocols using AIBN (azobisisobutyronitrile) often yield oligomers or fail entirely. This guide outlines the two specific pathways required to successfully utilize EC: Group Transfer Polymerization (GTP) for homopolymers and Alternating Copolymerization for functional materials.
Part 2: Strategic Polymerization Routes
Route A: Homopolymerization via Group Transfer Polymerization (GTP)
Best for: Creating pure Poly(ethyl crotonate) (PEC) for high-Tg thermoplastics.
Since radical methods fail for homopolymerization, anionic or GTP mechanisms are required. Recent breakthroughs utilize organic superacid catalysts to drive GTP, achieving narrow molecular weight distributions (MWD < 1.15).[1]
Route B: Radical Copolymerization
Best for: Drug delivery matrices and coating materials.
EC acts as a "spacer" monomer. It does not homopolymerize radically but accepts radicals from electron-rich monomers like Vinyl Acetate (VAc). This results in highly alternating copolymers, useful for tuning the hydrophobicity of drug delivery systems without introducing acidity.
Part 3: Visualization of Polymerization Logic
The following diagram illustrates the decision matrix for selecting the correct polymerization method based on the target architecture.
Caption: Decision tree for Ethyl Crotonate polymerization. Note the failure of standard radical methods for homopolymers.
Part 4: Experimental Protocols
Protocol 1: High-Yield Homopolymerization via Organic Acid-Catalyzed GTP
Reference Grounding: Adapted from recent advances in superacid-catalyzed GTP (e.g., Ute et al., Macromolecules).
Materials:
Monomer: Ethyl Crotonate (Purified over CaH₂, distilled under N₂).
Ethyl crotonate copolymers, particularly with vinyl acetate or methacrylic acid, serve as excellent candidates for pH-responsive drug carriers .
Hydrophobic Modulation: The ethyl ester group provides hydrophobicity, slowing water penetration and drug release rates in neutral pH.
Enteric Coating Potential: When copolymerized with methacrylic acid (similar to Eudragit® L100), the EC units prevent dissolution in the stomach (pH 1.2) but allow swelling and release in the intestine (pH > 6.0).
Biodegradability: Unlike pure acrylics, the alternating structure with vinyl esters introduces backbone ester linkages that are susceptible to hydrolysis, offering a route for polymer degradation.
Part 7: Troubleshooting
Problem: Low molecular weight in radical polymerization.
Cause: Degradative chain transfer to the
-methyl group.
Solution: Switch to Group Transfer Polymerization (GTP) or use a comonomer like Vinyl Acetate that propagates rapidly.
Problem: Broad PDI in GTP.
Cause: Moisture contamination or high temperature.
Solution: Ensure strict anhydrous conditions and maintain temperature below -20°C.
Problem: Phase separation in copolymerization.
Cause: Incompatible reactivity ratios (e.g., with Styrene).[4]
Solution: Use starved-feed addition of the more reactive monomer (Styrene) to force statistical incorporation.
References
Ute, K., et al. (2019). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. ACS Publications. Link
Odian, G. (2004).[4] Principles of Polymerization. Wiley-Interscience. (Classic text for reactivity ratios and Q-e scheme). Link
Matyjaszewski, K., et al. (2001). Atom Transfer Radical Polymerization (ATRP).[2][5][6] Chemical Reviews. Link
Moad, G., et al. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link
Sigma-Aldrich. Ethyl Crotonate Product Specification & Safety Data. Link
Application Note: High-Throughput Quantification of Ethyl Crotonate in Complex Matrices
Introduction Ethyl crotonate, a volatile ester recognized by its sharp, fruity odor, is a significant compound in various industries. It serves as a flavoring agent in food and beverages, a solvent for cellulose esters,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl crotonate, a volatile ester recognized by its sharp, fruity odor, is a significant compound in various industries. It serves as a flavoring agent in food and beverages, a solvent for cellulose esters, and a plasticizer in acrylic resins.[1][2][3][4] Given its widespread use and potential for human exposure, accurate and robust analytical methods for the quantification of ethyl crotonate are paramount. This is particularly crucial in complex matrices such as food products, alcoholic beverages, and pharmaceutical formulations where its concentration can influence product quality, safety, and regulatory compliance.[5][6][7][8]
This application note provides a comprehensive guide to the analytical methodologies for the precise quantification of ethyl crotonate. We will delve into two primary techniques: Gas Chromatography (GC) for its exceptional sensitivity and resolving power for volatile compounds, and High-Performance Liquid Chromatography (HPLC) as a versatile alternative. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Principles of Analysis
The selection of an appropriate analytical technique is contingent upon the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography (GC): As a volatile compound, ethyl crotonate is ideally suited for GC analysis.[9] The principle of GC involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The choice of detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides the necessary sensitivity and selectivity for quantification.
High-Performance Liquid Chromatography (HPLC): While GC is often the method of choice, HPLC offers a viable alternative, particularly when dealing with less volatile matrices or when GC instrumentation is unavailable.[10][11] Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common approach for separating esters like ethyl crotonate.
Gas Chromatography (GC) Based Quantification
GC-based methods offer high sensitivity and are the industry standard for volatile compound analysis. The following protocol outlines a robust GC-FID method for the quantification of ethyl crotonate.
Application Note: Advanced Spectral Interpretation of Ethyl Crotonate (1H & 13C NMR)
Executive Summary Ethyl crotonate (trans-2-butenoic acid ethyl ester) serves as a quintessential model for understanding -unsaturated carbonyl systems in NMR spectroscopy. Its spectrum offers a masterclass in spin-spin c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl crotonate (trans-2-butenoic acid ethyl ester) serves as a quintessential model for understanding
-unsaturated carbonyl systems in NMR spectroscopy. Its spectrum offers a masterclass in spin-spin coupling, displaying vicinal, allylic, and long-range interactions.
This guide provides a rigorous, self-validating protocol for the structural confirmation of ethyl crotonate. It moves beyond basic assignment to explore the causality of spectral features, distinguishing the thermodynamic trans (E) product from the kinetic cis (Z) isomer through scalar coupling analysis.
Sample Preparation Protocol
Objective: To prepare a homogenous sample that minimizes solvent effects and maximizes resolution.
Materials
Analyte: Ethyl crotonate (
99% purity).
Solvent: Chloroform-d (
) with 0.05% v/v TMS (Tetramethylsilane) as internal reference.
Why
? It prevents hydrogen bonding shifts common in DMSO- and provides excellent solubility for esters.
Vessel: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).
Protocol Steps
Massing: Weigh 15–20 mg of ethyl crotonate into a clean vial.
Note: Higher concentrations (>50 mg) can cause viscosity broadening; lower concentrations (<5 mg) require excessive scan times.
Solvation: Add 600
L of . Vortex gently for 10 seconds.
Transfer: Filter the solution through a glass wool plug into the NMR tube to remove particulate matter (crucial for shimming).
Degassing (Optional but Recommended): Bubble Argon gas for 1 minute to remove dissolved paramagnetic oxygen, sharpening line widths.
1H NMR Interpretation: The Mechanics of Coupling
Instrument Parameters: 400 MHz or higher recommended for clear resolution of allylic couplings.
Reference: TMS at
0.00 ppm.
The Ethyl Group (The Anchor)
These signals are chemically distinct and serve as the starting point for integration normalization.
1.28 ppm (Triplet, 3H, Hz): The terminal methyl ().
4.19 ppm (Quartet, 2H, Hz): The methylene ().
Validation: The 2:3 integral ratio between the quartet and triplet confirms the ethyl chain.
The Crotonyl System (The Core Analysis)
This region reveals the stereochemistry and connectivity via complex splitting patterns.
A. The -Proton (C3-H)
Shift:
6.97 ppm.
Multiplicity: Doublet of Quartets (dq).
Mechanism:
Deshielding: This proton is most downfield due to resonance (
-carbon bears partial positive charge) and anisotropy of the carbonyl.
Coupling 1 (Trans): Splits into a doublet by the
-proton (C2-H) with a large coupling constant ( Hz).
Coupling 2 (Vicinal): Each leg of the doublet is further split into a quartet by the adjacent methyl group (
) with Hz.
B. The -Proton (C2-H)
Shift:
5.83 ppm.
Multiplicity: Doublet of Quartets (dq).
Mechanism:
Shielding: Upfield relative to the
-proton due to conjugation but downfield of aliphatics.
Coupling 1 (Trans): Splits into a doublet by the
-proton ( Hz).
Coupling 2 (Allylic): Splits into a quartet by the distant methyl group (
). This is a long-range allylic coupling ( Hz).
Diagnostic: The "quartet" splitting here is very narrow (~1.7 Hz) compared to the
-proton's quartet (~6.9 Hz).
C. The Crotonyl Methyl (C4-H)
Shift:
1.88 ppm.
Multiplicity: Doublet of Doublets (dd).
Mechanism:
Coupling 1 (Vicinal): Coupled to
-proton ( Hz).
Coupling 2 (Allylic): Coupled to
-proton ( Hz).
Note: On lower field instruments (<300 MHz), this may appear as a coarse doublet.
Stereochemical Validation (Trans vs. Cis)
The scalar coupling constant (
) across the double bond is the definitive proof of geometry.
Electronegative oxygen attachment; inverted in DEPT-135.
Crotonyl (C4)
17.9
Positive (Up)
Allylic methyl.
Ethyl (C2')
14.2
Positive (Up)
Terminal methyl; most shielded.
Visualization: Coupling & Connectivity
The following diagram illustrates the spin system and coupling pathways described above.
Figure 1: Spin connectivity diagram showing the critical Trans (15.5 Hz) and Allylic (1.7 Hz) coupling pathways.
Troubleshooting & Artifacts
Water Peak: Expect a broad singlet around 1.56 ppm in
. If it overlaps with the C4-Methyl doublet, add a drop of to shift/exchange it.
Rotation Sidebands: If satellite peaks appear equidistant from the major peaks (usually 20-50 Hz away), reduce the spinning rate or turn off the spinner.
Impurity (Cis Isomer): Look for a smaller doublet near
6.3 ppm with Hz. Commercial samples often contain 1-2% of the cis isomer.
AZoM. "An Introduction to NMR on Ethyl Crotonate Molecules." AZoM Materials Analysis. [Link]
Oxford Instruments. "Application of NMR Spectroscopy for the Characterisation of Small Molecules." Pulsar Application Notes. [Link]
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS No. 1952. [Link]
Application
application of ethyl crotonate in the flavor and fragrance industry
Application Note: Technical Utilization of Ethyl Crotonate in Flavor Modulation and Fragrance Systems Abstract Ethyl crotonate (Ethyl (E)-but-2-enoate) is an -unsaturated ester characterized by a sharp, diffusive, and et...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Technical Utilization of Ethyl Crotonate in Flavor Modulation and Fragrance Systems
Abstract
Ethyl crotonate (Ethyl (E)-but-2-enoate) is an
-unsaturated ester characterized by a sharp, diffusive, and ethereal odor profile with distinct rum and tropical fruit nuances. While widely recognized in the Flavor & Fragrance (F&F) sector (FEMA 3486), its application extends into pharmaceutical formulation as a high-impact masking agent for bitter active pharmaceutical ingredients (APIs). This guide provides a technical roadmap for the characterization, stability assessment, and quantification of ethyl crotonate, tailored for R&D professionals requiring precise control over volatile release kinetics.
Ethyl crotonate functions as a "lift" agent due to its high vapor pressure and low odor detection threshold. Unlike saturated esters (e.g., ethyl butyrate), the presence of the double bond in the crotonic moiety imparts a sharper, more penetrating "green" character that cuts through lipid-heavy bases.
Mid-volatility; acts as a bridge between top and heart notes
Specific Gravity
0.917 – 0.920 (25°C)
Critical for emulsion stability calculations
Flash Point
2°C (Closed Cup)
High Flammability – Requires explosion-proof handling
Solubility
Soluble in alcohol, oils; Insoluble in water
Requires co-solvents (PG, Ethanol) for aqueous syrups
Odor Threshold
~150 ppb (in water)
High potency; overdose leads to solvent/chemical off-notes
Application Logic: Mechanism of Action
In formulation, ethyl crotonate is rarely used as a standalone note. Its primary function is synergistic modulation .
In Fragrance: It boosts the "lift" of citrus and chypre accords, providing a diffusive ether-like top note that accelerates the perception of heavier esters.
In Pharmaceuticals: It effectively masks metallic and amine-like bitterness common in alkaloids by overwhelming the retro-nasal olfactory receptors with a "rum/fruity" signal before the bitter taste registers on the tongue.
Diagram 1: Flavor Modulation & Release Kinetics
Figure 1: Kinetic pathway of Ethyl Crotonate release. The low LogP (approx 1.3) allows rapid partitioning into the headspace, creating immediate sensory impact.
Experimental Protocols
Protocol A: Quantitative Analysis via GC-MS
Purpose: To verify purity and quantify ethyl crotonate in complex matrices (e.g., fruit extracts or pharmaceutical syrups).
Reagents:
Internal Standard (IS): Ethyl Isobutyrate (structurally similar, distinct retention time).
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
Workflow:
Sample Prep: Dilute 100 µL of sample in 10 mL solvent. Add 50 µL of IS solution (1000 ppm).
Injection: 1 µL splitless injection.
Instrument Parameters:
Parameter
Setting
Rationale
Column
DB-WAX or HP-Innowax (30m x 0.25mm)
Polar phase separates esters effectively from hydrocarbons.
Carrier Gas
Helium @ 1.0 mL/min
Standard flow for optimal resolution.
Oven Program
40°C (2 min) 10°C/min 220°C
Slow ramp prevents co-elution of volatile impurities.
Figure 2: Step-by-step analytical workflow for validating Ethyl Crotonate purity and concentration.
Stability & Formulation Science
The Hydrolysis Challenge:
Like all esters, ethyl crotonate is susceptible to acid-catalyzed hydrolysis, yielding Crotonic Acid (acrid, rancid odor) and Ethanol . However, the conjugated double bond (
-unsaturation) provides a slight steric and electronic stabilization compared to saturated analogs.
Protocol B: Accelerated Stability Testing
Preparation: Prepare a 0.1% solution of ethyl crotonate in a model beverage base (pH 3.0, Citric Acid buffer).
Incubation: Store samples at 40°C/75% RH for 4 weeks.
Evaluation:
Analytical: Monitor decrease in ester peak area via GC-MS.
Sensory:[1] Triangle Test (ISO 4120:2004) comparing incubated sample vs. fresh control (stored at 4°C).
Formulation Tip: To maximize stability in aqueous acidic media, encapsulate ethyl crotonate in cyclodextrins or use oil-in-water nanoemulsions to shield the ester bond from hydronium ions.
Regulatory & Safety Landscape
For researchers and industrial users, adherence to safety standards is non-negotiable due to the compound's flammability and irritant properties.
FEMA GRAS: 3486 (Allowed for use in food).[2][3][4]
EU Regulation: Flavis No. 09.248.
IFRA: Not restricted, but must adhere to general purity standards.
Technical Application Note: Ethyl Crotonate as a High-Performance Solvent
Part 1: Executive Summary Ethyl crotonate (CAS 623-70-1) is an -unsaturated ester that occupies a unique niche in the solvent landscape for cellulosic polymers and synthetic resins. Unlike saturated analogs (e.g., ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
Ethyl crotonate (CAS 623-70-1) is an
-unsaturated ester that occupies a unique niche in the solvent landscape for cellulosic polymers and synthetic resins. Unlike saturated analogs (e.g., ethyl butyrate), the conjugation of the double bond with the carbonyl group imparts distinct polarity and volatility characteristics.
This guide details the use of ethyl crotonate as a medium-boiling active solvent and leveling agent . Its primary utility lies in bridging the gap between fast-evaporating solvents (like ethyl acetate) and slow-evaporating retarders, making it critical for high-precision film formation in pharmaceutical coatings, optical films, and high-solids lacquers.[1][2]
Core Value Proposition
Solvency Power: Excellent solvent for Nitrocellulose (NC), Cellulose Acetate Butyrate (CAB), and acrylic resins.[1][2]
Evaporation Profile: Moderate evaporation rate promotes film leveling and prevents "blushing" (opacity caused by moisture condensation) without extending drying times excessively.[3]
Dual Functionality: Acts as a transient plasticizer during film formation due to its structural flexibility before final evaporation.
Part 2: Physicochemical Profile & Solvency Mechanism
Key Physical Properties
Property
Value
Critical Note
Boiling Point
142–143 °C
Medium-High boiler; promotes flow/leveling.
Flash Point
2 °C (36 °F)
Class 3, Packing Group II (High Flammability). Handle with extreme caution despite high BP.[1][2]
Density
0.918 g/mL
Lighter than water.
Solubility (Water)
Insoluble
Forms a separate phase; ideal for organic-phase extractions or coatings.
Appearance
Clear, Colorless
Non-yellowing, suitable for optical applications.[1][2]
Evaporation Rate
~0.7 (est.)
Relative to n-Butyl Acetate (1.0).[4][5] Slower than BuAc, faster than Cellosolve.[1][2]
Mechanism of Action
Ethyl crotonate functions through a "lock-and-key" solvation mechanism involving its ester functionality and the unsaturated backbone.
Dipole-Dipole Interaction: The carbonyl oxygen acts as a strong hydrogen bond acceptor, interacting with the hydroxyl groups on the cellulose backbone (an essential interaction for dissolving NC and CAB).
Pi-Electron Interaction: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-unsaturation provides a region of high electron density that can stabilize interactions with aromatic residues in modified resins (e.g., styrenated acrylics).[1][2]
Figure 1: Mechanistic interaction between Ethyl Crotonate and Cellulose Esters.[1][2]
Why Ethyl Crotonate? It replaces standard butyl acetate here to provide a slightly longer "open time" for the film to level out microscopic irregularities.
Dissolution:
Add the solvent blend to the wetted Nitrocellulose under slow agitation (overhead stirrer, spark-free blade).
Add 5g of Plasticizer.
Mix at 200-400 RPM for 30 minutes until the solution is perfectly clear.
Filtration & QC:
Filter through a 10-micron nylon mesh to remove un-dissolved fibers.
QC Check: Measure viscosity. Target: 40–60 cPs. If too high, add more solvent blend (maintaining ratio).[1][2]
Protocol B: Solvent Casting of Optical Films (CAB)
Objective: Cast a transparent, flexible Cellulose Acetate Butyrate (CAB) film with minimal birefringence.[1][2][6]
Methodology:
Dope Preparation:
Dissolve 15% w/w CAB-381-20 in pure Ethyl Crotonate.
Note: Using pure ethyl crotonate (rather than a blend) ensures a single evaporation rate, reducing the risk of phase separation or "gradient" drying marks.
De-aeration:
Let the solution stand for 1 hour or centrifuge at 1000 RPM for 5 minutes to remove air bubbles.
Casting:
Pour the solution onto a clean glass plate or PET carrier film.
Use a doctor blade (casting knife) set to 200 microns wet thickness.
Controlled Evaporation:
Place in a drying oven with airflow at 60°C .
Expert Insight: Do not exceed 80°C initially. Rapid boiling of the solvent (BP 142°C) can cause surface skinning, trapping solvent underneath (blisters). Ethyl crotonate's higher boiling point requires a "ramp" drying schedule (60°C
100°C).
Part 4: Process Workflow & Safety
Industrial Workflow
The following diagram illustrates the critical path for processing resins with ethyl crotonate, emphasizing the safety checkpoints required due to its flammability.
Figure 2: Processing workflow for ethyl crotonate-based resin systems.
Safety & Handling (Critical)
Despite its high boiling point (142°C), Ethyl Crotonate is a Class 3 Flammable Liquid (Packing Group II) with a flash point of 2°C (36°F) .[6]
Static Control: All transfer equipment, vessels, and piping must be electrically grounded and bonded.[1][2] High-velocity flow can generate static charge.
Ventilation: Use only in fume hoods or areas with explosion-proof ventilation (Class I, Div 1).
Incompatibility: Avoid strong oxidizing agents and strong bases (which can hydrolyze the ester).
PPE: Butyl rubber gloves are recommended. Splash goggles are mandatory due to severe eye irritation risk.
References
Thermo Fisher Scientific. (2025).[9] Safety Data Sheet: Ethyl Crotonate. Retrieved from [1][2]
United Nations Economic Commission for Europe (UNECE). ADR Dangerous Goods List 2025. UN No. 1862 Ethyl Crotonate.[9][10][11][12][13] Retrieved from [1][2]
Eastman Chemical Company. Cellulose Esters for Pharmaceutical Drug Delivery. (General reference for CAB/NC solubility profiles). Retrieved from [1][2]
PubChem. Ethyl Crotonate Compound Summary. National Library of Medicine. Retrieved from [1][2]
Chemos GmbH. Technical Data Sheet: Ethyl Crotonate. Retrieved from [1][2]
Application Note: High-Purity Synthesis of Ethyl Crotonate via Acid-Catalyzed Fischer Esterification
Abstract This application note details a robust, scalable protocol for the synthesis of ethyl crotonate (ethyl (E)-but-2-enoate) from crotonic acid and ethanol. Utilizing a sulfuric acid-catalyzed Fischer esterification,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of ethyl crotonate (ethyl (E)-but-2-enoate) from crotonic acid and ethanol. Utilizing a sulfuric acid-catalyzed Fischer esterification, this method prioritizes high conversion rates and purity suitable for pharmaceutical intermediate use. The protocol addresses critical thermodynamic constraints—specifically the equilibrium nature of the reaction—through Le Chatelier’s principle, employing excess ethanol and optimized reflux conditions. Post-reaction processing includes a specific neutralization strategy to eliminate unreacted crotonic acid, followed by fractional distillation to isolate the ester (bp 139–143 °C).
Introduction & Mechanistic Rationale
Ethyl crotonate is a vital
-unsaturated ester used as a building block in organic synthesis, particularly in Michael additions and polymerization reactions. The synthesis is a classic Fischer Esterification , an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[1][2][3]
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution. The acid catalyst (typically
) protonates the carbonyl oxygen of crotonic acid, increasing its electrophilicity. Ethanol then attacks the carbonyl carbon, forming a tetrahedral intermediate. Proton transfer and the subsequent elimination of water yield the ester.[2][4]
Critical Process Parameters (CPPs)
Stoichiometry: Since
, the reaction is reversible. To drive the equilibrium toward the product, ethanol is used in significant molar excess (typically 5:1 to 10:1 relative to the acid).
Water Removal: Accumulation of water promotes hydrolysis (reverse reaction). While Dean-Stark traps are common for higher alcohols, the low boiling point of the ethanol-water azeotrope (78.2 °C) makes simple azeotropic removal inefficient without an entrainer (e.g., toluene). For this scale, excess ethanol serves as the driving force.
Temperature Control: The reaction must be maintained at a steady reflux (~78–80 °C) to ensure kinetic sufficiency without degrading the temperature-sensitive unsaturated moiety.
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the synthesis and purification of ethyl crotonate.
Weigh 21.5 g (0.25 mol) of crotonic acid and transfer it to a 250 mL round bottom flask.
Add 75 mL (~1.25 mol) of absolute ethanol. This represents a 5:1 molar excess to drive the equilibrium.
Add a magnetic stir bar and begin stirring at room temperature until the acid is mostly dissolved.
Critical Step: Slowly add 2.0 mL of concentrated sulfuric acid dropwise. Caution: Exothermic reaction. Add slowly to prevent splattering.
Step 2: Reflux
Attach the reflux condenser and ensure water is circulating (inlet at bottom, outlet at top).
Heat the mixture to a gentle boil. The internal temperature should stabilize near the boiling point of ethanol (~78 °C).
Maintain reflux for 4 to 6 hours .
Note: Reaction progress can be monitored by TLC (Silica; 20% EtOAc/Hexane) or by the disappearance of the solid acid characteristic upon cooling a small aliquot.
Step 3: Workup & Neutralization
Allow the reaction mixture to cool to room temperature.
Pour the mixture into a separatory funnel containing 100 mL of distilled water . This dilution helps separate the hydrophobic ester from the excess ethanol and sulfuric acid.
Extract with 50 mL of diethyl ether or dichloromethane (DCM) if the ester does not form a distinct layer immediately (Ethyl crotonate density is 0.918 g/mL, close to water, so a solvent aids separation).
Separate the organic layer.
Wash 1: Wash the organic layer with 50 mL of saturated sodium bicarbonate (
) solution.
Caution: This will generate
gas. Vent the funnel frequently to prevent pressure buildup. This step converts unreacted crotonic acid to water-soluble sodium crotonate.
Wash 2: Wash with 50 mL of saturated brine to remove residual water.
Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous
for 15 minutes.
Step 4: Purification (Distillation)
Filter off the drying agent into a clean, dry round bottom flask.
Set up a simple distillation apparatus.
Fraction 1 (Solvent): Distill off the extraction solvent (Ether: ~35°C; DCM: ~40°C) and any remaining ethanol (~78°C).
Fraction 2 (Product): Collect the fraction boiling between 138 °C and 143 °C .
Target: Clear, colorless liquid with a pungent, fruity odor.[6]
Characterization & Quality Control
Verify the identity and purity of the synthesized ethyl crotonate using the following parameters:
Parameter
Expected Value
Method/Notes
Boiling Point
139–143 °C
Atmospheric pressure
Refractive Index
High purity indicator
Density
0.918 g/mL
At 25 °C
Appearance
Clear, Colorless
Yellowing indicates oxidation/polymerization
IR Spectroscopy
1720 cm⁻¹ (C=O ester)1660 cm⁻¹ (C=C alkene)
Carbonyl and alkene stretches are diagnostic
NMR Analysis (1H NMR, 300 MHz,
)
1.28 (t, 3H): Methyl protons of the ethyl group ().
1.88 (dd, 3H): Methyl protons on the double bond ().
4.18 (q, 2H): Methylene protons of the ethyl group ().
5.85 (dq, 1H): Vinyl proton to carbonyl.
6.96 (dq, 1H): Vinyl proton to carbonyl (deshielded by resonance).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete equilibrium shift
Increase reflux time or increase Ethanol:Acid ratio to 10:1.
Emulsion during Workup
Density similarity
Add solid NaCl to the aqueous layer to increase density difference; use DCM as extraction solvent.
Product is Yellow
Polymerization or impurities
Redistill carefully; ensure glassware is acid-free. Store in the dark.
Acidic Odor
Incomplete neutralization
Repeat wash until aqueous layer pH is ~8.
Safety Considerations
Flammability: Ethyl crotonate and ethanol are highly flammable (Flash point ~2°C). Ensure all heating is done via mantle or oil bath; NO OPEN FLAMES .
Corrosivity: Concentrated sulfuric acid is extremely corrosive.[7] Wear butyl rubber gloves and a face shield during addition.
Lachrymator: Crotonates can be irritating to eyes and respiratory tracts. Perform all operations in a fume hood.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12294, Ethyl crotonate. Retrieved from [Link]
Application Note: Ethyl Crotonate as a C4-Synthon in Heterocyclic Scaffolding
Topic: Strategic Utilization of Ethyl Crotonate in the Synthesis of Heterocyclic Compounds Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Medicinal Chemists, and Process Dev...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Utilization of Ethyl Crotonate in the Synthesis of Heterocyclic Compounds
Content Type: Advanced Application Note & Protocol Guide
Audience: Senior Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
Executive Summary & Mechanistic Rationale
Ethyl crotonate (
-but-2-enoate) represents a versatile, electron-deficient -unsaturated ester distinct from its acrylate cousins due to the steric and electronic influence of the -methyl group. While acrylates are hyper-reactive Michael acceptors often prone to polymerization, ethyl crotonate offers a "Goldilocks" reactivity profile—sufficiently electrophilic for controlled conjugate additions yet stable enough to participate in concerted cycloadditions without extensive side reactions.
Mechanistic Advantages:
-Electrophilicity: The carbonyl group lowers the LUMO energy of the alkene, facilitating nucleophilic attack at the -position (Michael addition).
Dipolarophile Competence: It serves as an excellent
component in 1,3-dipolar cycloadditions, particularly for constructing stereochemically dense pyrrolidine rings.
Steric Steering: The
-methyl group directs regioselectivity and can induce diastereoselectivity in cycloadditions, preventing the formation of regioisomeric mixtures common with terminal alkenes.
Reaction Landscape Visualization
The following diagram maps the divergent synthetic pathways accessible via ethyl crotonate, highlighting its dual role as a Michael acceptor and a dipolarophile.
Figure 1: Divergent synthetic utility of ethyl crotonate in heterocyclic chemistry.
Protocol A: Synthesis of Spiro-Pyrrolidines via [3+2] Cycloaddition
Application: Construction of spiro-oxindole pyrrolidines, a privileged scaffold in oncology (MDM2 inhibitors).
Principle: A multicomponent reaction involving the in situ generation of an azomethine ylide (1,3-dipole) which undergoes a concerted cycloaddition with ethyl crotonate (dipolarophile).
Solvent: Methanol (MeOH) or Water (Green Chemistry variant).
Catalyst: None required (thermal activation).
Step-by-Step Methodology
Ylide Generation: In a 25 mL round-bottom flask, dissolve Isatin (147 mg) and Sarcosine (89 mg) in MeOH (10 mL). Stir at room temperature for 10 minutes.
Mechanistic Insight: The secondary amine of sarcosine condenses with the ketone of isatin to form an iminium ion, which decarboxylates to generate the reactive azomethine ylide dipole.
, 40% EtOAc/Hexane). The deep orange color of the isatin/ylide will fade to pale yellow as the cycloaddition proceeds.
Work-up: Evaporate the solvent under reduced pressure.
Purification: Recrystallize the crude solid from ethanol.
Yield Expectation: 85–92%.
Stereochemistry: The reaction typically favors the endo-adduct due to secondary orbital interactions, placing the ester group cis to the oxindole carbonyl.
Data Validation Table
Parameter
Specification
Observation/Check
Appearance
White/Pale Yellow Solid
Distinct crystalline structure indicates purity.
Melting Point
Sharp range confirms diastereomeric purity.
IR Spectroscopy
(Ester)
Peak at .
IR Spectroscopy
(Amide)
Peak at (Oxindole core).
Protocol B: Synthesis of 3-Methyl-pyrazolidin-3-ones
Application: Synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors and agrochemicals.
Principle: Aza-Michael addition of hydrazine followed by intramolecular cyclization (nucleophilic acyl substitution).
Critical Control Point: Rapid addition causes exotherms that may lead to polymerization or bis-alkylation of hydrazine. The
-methyl group of crotonate slows the reaction compared to acrylates, requiring patience.
Reaction Phase: Allow the mixture to warm to room temperature, then reflux for 4 hours.
Isolation: Cool the mixture to
. The product, 5-methylpyrazolidin-3-one , often precipitates as a white solid.
Filtration: Filter the solid and wash with cold ether.
Troubleshooting & Optimization
Issue: Oily product / No precipitation.
Root Cause:[1][2][3][4][5] Presence of water or incomplete cyclization.
Solution: Azeotropic removal of water using toluene, followed by recrystallization from EtOH/Ether.
Issue: Low Yield.
Root Cause:[1][2][3][4][5] Retro-Michael reaction during workup.
Solution: Avoid acidic washes; the product is basic.
Mechanistic Workflow: 1,3-Dipolar Cycloaddition
The stereochemical outcome of the spiro-pyrrolidine synthesis is dictated by the geometry of the transition state.
Figure 2: Reaction pathway for the formation of spiro-pyrrolidines.
Expert Insights: The "Beta-Methyl" Effect
When substituting ethyl acrylate with ethyl crotonate in existing protocols, researchers must account for the
-Methyl Effect :
Kinetics: Reaction rates for Michael additions will be
slower due to steric hindrance at the -carbon.
Adjustment: Increase reaction temperature by
or use a stronger Lewis Acid catalyst (e.g., ).
Regiocontrol: In radical cyclizations, the methyl group stabilizes the radical intermediate, often improving yield compared to unsubstituted acrylates.
Solvent Effects: In aza-Michael additions, using fluorinated alcohols (e.g., HFIP) can accelerate the reaction via hydrogen-bond activation of the carbonyl, overcoming the steric penalty of the methyl group [1].
References
Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. (2018).
Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles. PMC.
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Frontiers in Chemistry. (2019).
enzymatic and biosynthetic production of ethyl crotonate
Abstract Ethyl crotonate (trans-2-butenoic acid ethyl ester) is a vital -unsaturated ester widely utilized as a flavor ingredient (fruit/brandy notes) and a reactive intermediate in pharmaceutical synthesis (e.g., for am...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Ethyl crotonate (trans-2-butenoic acid ethyl ester) is a vital
-unsaturated ester widely utilized as a flavor ingredient (fruit/brandy notes) and a reactive intermediate in pharmaceutical synthesis (e.g., for amino acid derivatives).[1][2] Traditional Fisher esterification requires strong mineral acids and high temperatures, leading to polymerization side-products and corrosion. This guide details two sustainable alternatives: (1) Lipase-mediated biocatalytic esterification in non-aqueous media, and (2) De novo biosynthetic production using metabolically engineered Saccharomyces cerevisiae. These protocols prioritize high selectivity, mild conditions, and regulatory compliance (natural labeling).
Part 1: Enzymatic Synthesis (Biocatalysis)
Mechanistic Insight
The enzymatic synthesis of ethyl crotonate relies on lipase-catalyzed esterification . Unlike aqueous hydrolysis, this reaction is thermodynamically driven toward synthesis in non-aqueous (organic) media with low water activity (
).
Enzyme Selection: Candida antarctica Lipase B (CALB), immobilized on acrylic resin (e.g., Novozym 435), is the industry standard due to its high thermal stability and resistance to alcohol denaturation.
Kinetics: The reaction follows a Ping-Pong Bi-Bi mechanism .[2] The enzyme first reacts with crotonic acid to form an acyl-enzyme intermediate (releasing water), which is then deacylated by ethanol to form ethyl crotonate.
Critical Challenge: As an
-unsaturated acid, crotonic acid presents steric and electronic rigidity near the carbonyl carbon, reducing reaction rates compared to saturated fatty acids. Furthermore, water accumulation promotes the reverse reaction (hydrolysis).
Experimental Workflow Visualization
Figure 1: Ping-Pong Bi-Bi mechanism for lipase-mediated esterification of ethyl crotonate.
Protocol: Solvent-Assisted Esterification
Objective: Synthesize ethyl crotonate with >95% conversion using Novozym 435.
n-Hexane (HPLC grade) or Heptane (Green alternative)
Novozym 435 (Immobilized CALB)
Molecular Sieves (3Å or 4Å), activated at 250°C for 3h.
Step-by-Step Procedure:
Substrate Preparation:
In a 50 mL screw-capped Erlenmeyer flask, dissolve 4.3 g (50 mmol) of Crotonic acid in 20 mL of n-Hexane .
Note: Heating to 35°C may be required to fully solubilize the acid.
Alcohol Addition:
Add 3.5 mL (60 mmol) of Ethanol .
Ratio Logic: A 1.2:1 molar ratio (Alcohol:Acid) drives the equilibrium forward without causing severe lipase inhibition often seen at high alcohol concentrations.
Water Control:
Add 1.0 g of activated Molecular Sieves directly to the reaction mixture.
Why: This scavenges the water by-product in situ, preventing hydrolysis and driving conversion to completion.
Biocatalysis Initiation:
Add 200 mg (approx. 4-5% w/w of substrates) of Novozym 435.
Incubate in an orbital shaker at 50°C, 200 rpm .
Monitoring & Workup:
Monitor reaction at 0, 6, 12, and 24 hours via GC-FID.
Termination: Filter the mixture to remove the enzyme and molecular sieves. The immobilized enzyme can be washed with cold acetone and reused (typically 5-10 cycles).
Purification: Remove solvent via rotary evaporation. Distill the residue (Ethyl crotonate b.p. 139°C) to obtain pure product.
Part 2: Biosynthetic Production (Metabolic Engineering)
Pathway Engineering Strategy
Biosynthesis allows for the production of "Natural" labeled ethyl crotonate from renewable sugars. Since S. cerevisiae (Baker's yeast) does not naturally produce ethyl crotonate in high titers, the pathway must be engineered to divert flux from Acetyl-CoA toward crotonyl-CoA, followed by esterification.
Key Metabolic Modules:
Precursor Supply: Overexpression of ERG10 (Acetyl-CoA acetyltransferase) to condense two Acetyl-CoA molecules into Acetoacetyl-CoA.
Reduction & Dehydration: Introduction of the Clostridium pathway (hbd, crt) to convert Acetoacetyl-CoA
3-Hydroxybutyryl-CoA Crotonyl-CoA.
Terminal Esterification: Heterologous expression of a fruit-derived Alcohol Acyltransferase (AAT), such as SAAT from Strawberry (Fragaria x ananassa), which accepts crotonyl-CoA and ethanol to form ethyl crotonate.
Biosynthetic Pathway Map
Figure 2: Engineered metabolic pathway in S. cerevisiae for ethyl crotonate production.[1][3]
Protocol: Fermentation & Extraction
Objective: Produce ethyl crotonate using engineered S. cerevisiae (Strain containing ERG10, hbd, crt, SAAT cassettes).
Induction: If using inducible promoters (e.g., Galactose-inducible), prepare 20 g/L Galactose solution.
Fermentation Steps:
Inoculation: Inoculate 5 mL of selective media with a single colony. Grow overnight at 30°C, 200 rpm.
Scale-Up: Transfer to 50 mL fresh YPD (or induction medium) in a 250 mL baffled flask.
Overlay Phase (Critical):
Add 5 mL of Dodecane (10% v/v) to the culture.
Mechanism:[2][4][5][6] Ethyl crotonate is volatile and potentially toxic to yeast. The organic overlay acts as a "sink," extracting the ester continuously as it is produced (Two-Phase Partitioning Bioreactor).
Cultivation: Ferment for 48–72 hours at 30°C.
Extraction:
Centrifuge the culture (5000 x g, 10 min) to separate phases.
Collect the upper Dodecane layer containing the ethyl crotonate.
Analyze directly via GC-MS or purify via fractional distillation.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Isolation and Purification of Ethyl Crotonate (Trans-2-Butenoic Acid Ethyl Ester)
Introduction: The Purification Philosophy
Welcome to the purification support center. You are likely synthesizing ethyl crotonate via the Fischer esterification of crotonic acid and ethanol. While the reaction is straightforward, achieving >99% purity requires navigating three specific physicochemical hurdles:
The "Wet" Azeotrope: Ethyl crotonate forms a binary azeotrope with water and a ternary azeotrope with water/ethanol. If you do not break this before the main fraction, your distillate will be cloudy and hydrolytically unstable.
Acid Catalysis Reversal: Any trace of sulfuric acid (
) or p-toluenesulfonic acid (pTSA) in the distillation pot will catalyze hydrolysis or polymerization/charring as the temperature rises.
Isomeric Integrity: The target is usually the thermodynamically stable trans-isomer. Improper heating profiles can lock in cis-impurities or cause thermal degradation.
Module 1: Pre-Distillation Workup (The Critical Path)
User Issue: "My distillation pot turned black/tarry, and the yield dropped."
Diagnosis: Acid catalyst carryover. You cannot distill directly from the reaction mixture without neutralization.
Standard Operating Procedure (SOP-EC-01): Neutralization & Drying
Before the crude mixture enters the distillation flask, it must be chemically neutral and dry.
Step
Action
Mechanism/Rationale
1
Quench
Cool reaction mixture to room temp. Add equal volume of ice-cold water . This separates the organic ester layer from the bulk aqueous acid/ethanol layer.
2
Wash 1 (Bulk)
Separate the organic layer. Wash with saturated NaHCO₃ (Sodium Bicarbonate) until effervescence ceases. Warning: Vent separatory funnel frequently to release .
3
Wash 2 (Polish)
Wash with saturated Brine (NaCl) . This pulls residual water out of the organic phase via osmotic pressure, breaking emulsions.
4
Dry
Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes. Filter off the solid.
5
Strip
Remove excess Ethanol via rotary evaporation (Bath: 40°C, Pressure: ~150 mbar). Do not overheat.
Module 2: Distillation Protocol
User Issue: "I have multiple fractions. Which one is my product?"
Physical Property Reference Table
Component
Boiling Point (760 mmHg)
Boiling Point (Vacuum ~20 mmHg)
Role
Ethanol
78.2°C
~ -2°C
Reactant (Impurity)
Water
100°C
~ 20°C
Azeotrope Former
Ethyl Crotonate
139°C
~ 45-50°C
Target Product
Crotonic Acid
185°C
~ 80°C
Unreacted Starting Material
Distillation Setup Diagram (Workflow)
Caption: Logical workflow for the isolation of ethyl crotonate, emphasizing the removal of volatile impurities prior to the main fraction collection.
Execution Guide
Equipment: Use a Vigreux column (at least 20cm) or a packed column to ensure separation of the ethanol/water azeotrope from the product.
Pressure: Atmospheric distillation is acceptable (BP 139°C), but Vacuum Distillation (20-30 mmHg) is recommended to keep the bath temperature below 80°C, preventing thermal isomerization or degradation.
Collection Logic:
Fraction 1 (Foreshots): Collect everything distilling below 130°C (atmospheric). This contains residual ethanol and the water/ester azeotrope. Appearance: Often cloudy.
Fraction 2 (The "Cut"): Collect the fraction stable at 136°C – 140°C . Appearance: Clear, colorless liquid with a pungent, fruity odor.[1][2]
Stop Condition: Do not distill to dryness. The residue contains unreacted crotonic acid and oligomers.
Module 3: Troubleshooting & FAQs
Q1: The distillate is cloudy/milky. What happened?
A: You are seeing the Ethyl Crotonate-Water Azeotrope .
Cause: Insufficient drying (MgSO₄ step skipped or saturated) or wet glassware.
Fix: Do not discard. Pour the cloudy distillate back into a separatory funnel. The water will settle at the bottom. Separate it, dry the organic layer with fresh MgSO₄, and redistill.[3]
Q2: My purity is stuck at 95%. The GC shows a peak just before the main product.
A: This is likely the Cis-Isomer (Ethyl cis-crotonate) or residual Ethanol .
Diagnosis: Ethyl crotonate is predominantly trans. The cis isomer has a slightly lower boiling point.
Fix: Increase the Reflux Ratio (e.g., 10:1) during the transition from Foreshots to Main Fraction. Discard a larger "inter-fraction" volume to cut out the cis shoulder.
Q3: There is a sharp, acrid smell (vinegar-like) in the final product.
A:Acid Contamination.
Cause: Unreacted Crotonic Acid (BP 185°C) has codistilled or sublimed over. This usually happens if the pot temperature was pushed too high at the end of the run.
Fix: Wash the distillate with 10% NaHCO₃ solution, dry, and flash distill again.
Q4: The liquid in the pot turned into a solid gel.
A:Polymerization.
Cause: Overheating in the presence of trace peroxides or lack of stabilization.
Prevention: For large-scale (>500g) distillations, add a radical inhibitor like Hydroquinone or MEHQ (100-200 ppm) to the distillation pot. Ensure the pot is never heated to dryness.
Module 4: Quality Control (QC) Pathways
Logic for Validation:
You must validate identity (Structure) and Purity (Composition).
Caption: Analytical workflow for validating the purity and identity of ethyl crotonate fractions.
National Institute of Standards and Technology (NIST) . Ethyl Crotonate Gas Phase IR and Mass Spectra. (Authoritative source for physical constants and spectral data).[4]
PubChem Database . Ethyl Crotonate Compound Summary. (Safety, toxicity, and general physical properties).
Gmehling, J. et al. Azeotropic Data for Binary Mixtures. (Reference for Ethanol/Water and Ester/Water azeotropic behaviors).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategies for Improving the Yield of Ethyl Crotonate Synthesis
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Yield Paradox
Researchers often report yields of ethyl crotonate stalling at 60-65% despite prolonged reflux. This is rarely due to a lack of catalyst activity but rather a failure to manage the reaction equilibrium and side-reaction pathways specific to
-unsaturated esters.
This guide moves beyond standard textbook procedures to address the three "Yield Robbers":
Azeotropic Lock: Water accumulation halts the forward reaction.
Michael Addition: Ethanol adds across the double bond, creating impurities.
Critical Analysis of Reaction Dynamics
The Equilibrium Barrier
The esterification of crotonic acid is governed by Le Chatelier’s principle.
The Problem: Ethanol and water form a binary azeotrope (bp 78.2 °C, 95.6% EtOH). Simple distillation cannot remove reaction water efficiently without losing the reactant (ethanol).
The Fix: You must break the azeotrope.
Lab Scale (<50g): Use Molecular Sieves (3A) in a Soxhlet extractor or directly in the flask (if using solid catalysts).
Scale-Up (>100g): Use a Dean-Stark trap with a ternary entrainer. While benzene was historically used, Cyclohexane or Toluene are safer, effective alternatives that form low-boiling ternary azeotropes with water/ethanol, allowing water separation.[1]
The Polymerization Trap
Unlike saturated fatty acids, crotonic acid contains a reactive double bond (
).
The Risk: Extended heating (reflux) generates free radicals, leading to oligomers (gooey residue) rather than the desired ester.
The Fix: Add a radical inhibitor such as Hydroquinone or BHT (Butylated hydroxytoluene) at 0.1-0.5 wt% relative to the acid.
Experimental Protocol: The "High-Yield" Workflow
This protocol utilizes a Solid Acid Catalyst (Amberlyst-15 or similar) instead of Sulfuric Acid.
Why? Liquid acids (
) cause charring, induce Michael addition side-products, and create emulsions during the basic wash, leading to massive product loss.[1] Solid acids are easily filtered, requiring no aqueous workup.[1]
Solvent (Entrainer): Cyclohexane (optional for Dean-Stark)
Step-by-Step Methodology
Step
Action
Technical Rationale
1. Stoichiometry
Mix Crotonic Acid and Ethanol in a 1:5 to 1:10 molar ratio .
Excess ethanol drives the equilibrium to the right (Law of Mass Action).
2. Inhibition
Add Hydroquinone (0.2 wt%) .
CRITICAL: Prevents polymerization of the double bond during the 4-8 hour reflux.
3. Catalysis
Add Amberlyst-15 (5-10 wt%) .
Solid acid prevents "charring" and eliminates the need for a neutralization wash later.
4. Water Removal
Option A (Sieves): Add activated 3A Molecular Sieves.Option B (Dean-Stark): Add Cyclohexane (30% vol) and attach trap.
Active removal of water is the only way to exceed ~65% conversion.
5. Reaction
Reflux at 80-85 °C for 6-8 hours.
Monitor via TLC or GC. Stop when acid conversion >95%.
6. Isolation
Filter off the solid catalyst.
Yield Saver: No aqueous wash means no emulsion and no hydrolysis of the ester.
7. Purification
Distill excess ethanol, then fractionally distill product (bp ~139 °C).
Maintain inhibitor in the distillation pot to prevent polymerization during heating.
Troubleshooting Visualizer
Diagnostic Logic Tree
Use this flow to identify why your yield is low.
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in ethyl crotonate synthesis.
Reaction Pathway & Side Reactions
Understanding where the molecules go.
Figure 2: Reaction pathways showing the main esterification route versus the two primary "yield robbing" side reactions.
Frequently Asked Questions (FAQ)
Q: Why does my reaction mixture turn dark brown/black?A: This is "charring," typically caused by using concentrated Sulfuric Acid (
) as a catalyst.[1] Sulfuric acid is a strong dehydrating agent and oxidizer.
Strategy: Switch to p-Toluenesulfonic acid (p-TSA) or a solid acid resin like Amberlyst-15 . These provide the necessary protons without the oxidative destruction of organic matter [1].
Q: I used a Dean-Stark trap, but no water collected. Why?A: If you are using pure ethanol, you cannot trap water easily because the Ethanol/Water azeotrope boils lower than pure ethanol. The vapor carries the water and ethanol up, and if they don't separate in the trap, they both reflux back.
Strategy: You must add a non-polar solvent like Cyclohexane or Toluene . This forms a heterogeneous ternary azeotrope. Upon condensation, it separates into two layers: a water-rich lower layer (which you drain) and a solvent-rich upper layer (which returns to the flask) [2].
Q: Can I use simple distillation to purify the product?A: Be careful. Ethyl Crotonate (bp 139°C) is easily separated from Ethanol (bp 78°C), but if you didn't remove the catalyst, heating the crude mixture to 140°C will trigger reverse hydrolysis or polymerization .
Strategy: Always neutralize or filter the catalyst before distillation. Ensure the receiving flask is chilled to minimize evaporation losses.
References
Solid Acid Catalysis:
Liu, Y., et al. "Esterification of Crotonic Acid with Alcohols over Solid Acid Catalysts."[1] Industrial & Engineering Chemistry Research. (Demonstrates the superiority of resins over H2SO4 for unsaturated acids).
Source:
Azeotropic Distillation:
Wankat, P. C.[1][2][3][4] "Separation of Ethanol-Water Mixtures." Separation Process Engineering. (Details the thermodynamics of ternary azeotropes with cyclohexane).
Source:
challenges and solutions in ethyl crotonate isomer separation
Topic: Challenges and Solutions in Ethyl Crotonate Isomer Separation Document ID: TS-EC-2026-ISO Status: Active Audience: Process Chemists, Analytical Scientists, Drug Development Leads Welcome to the Separation Sciences...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Challenges and Solutions in Ethyl Crotonate Isomer Separation
Document ID: TS-EC-2026-ISO
Status: Active
Audience: Process Chemists, Analytical Scientists, Drug Development Leads
Welcome to the Separation Sciences Technical Center
You are likely here because your ethyl crotonate feedstock is showing inconsistent reactivity, or your final product has failed QC due to isomeric impurity.
In drug development, the geometry of the double bond is non-negotiable. Ethyl crotonate exists primarily as the stable (E)-isomer (trans) , but the (Z)-isomer (cis, or ethyl isocrotonate) is a common impurity derived from kinetic control during synthesis (e.g., Knoevenagel condensation) or photo-isomerization during storage.
Because the boiling points of these isomers are dangerously close (
), standard purification methods often fail. This guide provides the high-precision protocols required to resolve them.
Module 1: Diagnostic & Analytical (The "Is it actually pure?" Phase)
Before attempting purification, you must quantify the isomeric ratio. Do not rely on refractive index alone , as the values are too similar (
for trans vs. slightly varying values for cis).
FAQ: How do I definitively distinguish cis from trans?
Answer: Proton NMR (
H-NMR) is the absolute standard. You must look at the coupling constants (-values) of the vinylic protons.[1]
Diagnostic Table: NMR Parameters (
)
Feature
(E)-Ethyl Crotonate (Trans)
(Z)-Ethyl Isocrotonate (Cis)
Why this matters
Coupling Constant ()
15.5 -- 16.0 Hz
10.0 -- 12.0 Hz
Trans protons couple more strongly due to the dihedral angle (Karplus relation).
Chemical Shift (-H)
ppm
ppm
The cis geometry causes different shielding effects from the carbonyl group.
Boiling Point
Too close for simple distillation.
FAQ: My GC peaks are co-eluting. What is the correct method?
Answer: You are likely using a non-polar column (like DB-1 or DB-5). Isomers separate based on polarity , not just volatility. The cis-isomer has a larger dipole moment due to the functional groups being on the same side.[2][3]
Recommended GC Protocol:
Stationary Phase: High-polarity Polyethylene Glycol (PEG) or Cyanopropyl (e.g., DB-WAX, HP-88, or CP-Sil 88).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program:
Hold
for 2 min.
Ramp
/min to .
Note: The cis-isomer (more polar) will usually elute after the trans-isomer on highly polar columns, despite its lower boiling point, due to stronger interaction with the stationary phase. On non-polar columns, they often co-elute.
Module 2: Purification Workflows (The "How do I fix it?" Phase)
Visualizing the Decision Process
Use the following logic flow to determine your purification strategy.
Figure 1: Decision matrix for selecting the appropriate purification method based on initial isomeric purity.
Troubleshooting Guide: Physical Separation
Issue: "I tried fractional distillation with a Vigreux column, but the NMR still shows 10% cis impurity."
Root Cause: A Vigreux column typically offers only 2–3 theoretical plates. To separate compounds with a
of , you need approximately 50–80 theoretical plates .
Solution: Spinning Band Distillation
If you cannot perform chromatography, you must use a Spinning Band Distillation system.
Mechanism: A helical band made of Teflon or metal rotates at high speed (1000+ RPM) inside the column. This forces intimate contact between the rising vapor and the falling liquid film, drastically increasing mass transfer efficiency.
Protocol:
Vacuum: Set to 100 mmHg (reduces thermal stress).
Reflux Ratio: Set to 20:1 or higher. (Return 20 drops to the pot for every 1 drop collected).
Cut Collection: The first fraction will be enriched in the lower-boiling cis-isomer (approx
at 100 mmHg). Discard this "fore-cut" until the head temperature stabilizes at the trans boiling point.
Troubleshooting Guide: Chemical Separation (Isomerization)
Issue: "I synthesized ethyl crotonate via Knoevenagel condensation and have a 60:40 mixture of trans:cis. Distillation is taking too long."
Root Cause: You are fighting thermodynamics. Instead of separating the cis isomer, convert it. The trans isomer is the thermodynamic sink (more stable by ~1 kcal/mol).
Solution: Iodine-Catalyzed Photoisomerization
This is the industry "pro-tip" for correcting high cis content without expensive chromatography.
Protocol:
Setup: Place your crude mixture in a round-bottom flask.
Catalyst: Add 1–2 mol% of elemental Iodine (
).
Energy Source: Expose the flask to visible light (a standard 100W tungsten lamp or sunlight) or heat to reflux.
Mechanism: Iodine adds reversibly to the double bond, breaking the
-bond character and allowing rotation. Upon elimination of iodine, the molecule reforms in the more stable trans configuration.
Cleanup: Wash the organic layer with Sodium Thiosulfate (
) solution to quench the iodine (color changes from purple/brown to clear).
Result: You will shift the equilibrium to >95% trans. Any remaining cis can now be easily removed via a short distillation.
Figure 2: Mechanism of Iodine-catalyzed isomerization to convert the unwanted cis-isomer into the target trans-isomer.
Module 3: Stability & Storage
Issue: "My purified sample degraded back to a mixture after 3 months."
Answer: Ethyl crotonate is photosensitive.
The Trap: Just as light catalyzes the cis
trans conversion with iodine, UV light alone can cause photo-stationary equilibrium , reverting pure trans back to a mixture of cis/trans.
Requirement: Store in Amber Glass bottles under an inert atmosphere (Nitrogen or Argon) at 4°C.
References
Boiling Point Data & Physical Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354263, cis-Ethyl crotonate. Retrieved from [Link]
NMR Distinction (
-Coupling):
Standard Reference: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Spinning Band Distillation
B/R Instrument Corporation.[4] Spinning Band Distillation: High Efficiency Separation. Retrieved from [Link]
Isomerization Chemistry
Organic Syntheses Coll. Vol. 5, p. 547 (1973). Ethyl Isocrotonate and Isomerization Techniques. Retrieved from [Link]
For further assistance, contact the Separation Sciences team at
Technical Support Center: Ethyl Crotonate Synthesis Optimization
Topic: Optimizing Reaction Conditions for Ethyl Crotonate Formation Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Advanced Synthesis Support Module. You are...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Conditions for Ethyl Crotonate Formation
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Advanced Synthesis Support Module. You are likely here because your yield of Ethyl Crotonate (trans-2-butenoic acid ethyl ester) has plateaued around 60-65%, or you are encountering purity issues related to polymerization or isomerization.
As an
-unsaturated ester, ethyl crotonate presents a dual challenge: you must drive a reversible equilibrium (Fischer Esterification) while preventing the double bond from reacting (polymerization/isomerization). This guide moves beyond standard textbook procedures to provide field-validated optimization strategies.
Module 1: The Kinetics & Equilibrium Challenge
The Core Problem: Reversibility
The synthesis is a classic equilibrium-limited reaction:
Why your yield is stuck:
In a 1:1 molar ratio, the equilibrium constant (
) typically limits conversion to ~65%. To break this ceiling, you must exploit Le Chatelier’s Principle using two levers:
Mass Action: Use a large excess of Ethanol.
Water Removal: Continuously remove water from the reaction matrix.
Optimization Strategy: Water Removal Decision Matrix
Select your method based on reaction scale and equipment availability.
Figure 1: Decision tree for selecting the optimal water removal strategy based on reaction scale.
Module 2: Catalyst Selection & Process Safety
Catalyst Comparison
While Sulfuric Acid (
) is traditional, it promotes side reactions (charring/polymerization) and requires messy neutralization. We recommend Solid Acid Catalysts (e.g., Amberlyst-15) for higher purity and easier workup.
Feature
Sulfuric Acid (Homogeneous)
Amberlyst-15 (Heterogeneous)
Recommendation
Reaction Rate
High
Moderate (Mass transfer limited)
Amberlyst (Cleaner)
Workup
Requires Neutralization (NaHCO3)
Simple Filtration
Amberlyst
Side Reactions
High (Charring/Isomerization)
Low
Amberlyst
Reusability
No
Yes
Amberlyst
The Hidden Threat: Polymerization
The double bond in crotonic acid is susceptible to radical polymerization, especially during extended reflux.
Symptom: The reaction mixture turns viscous or "gooey"; distillation leaves a large polymeric residue.
Solution: Add a radical inhibitor.
Recommendation:Hydroquinone or BHT (Butylated hydroxytoluene) at 0.1 - 0.5 wt% relative to the acid.
Module 3: The Optimized Protocol (Amberlyst Route)
This protocol is designed for a 100 mmol scale using a solid acid catalyst to minimize workup losses.
Reagents
Crotonic Acid: 8.6 g (100 mmol)
Absolute Ethanol: 58 mL (~1000 mmol, 10 equiv.)
Catalyst: Amberlyst-15 (dry): 1.0 g
Inhibitor: Hydroquinone (10 mg)
Drying Agent: Molecular Sieves 3Å (Activated)
Step-by-Step Workflow
Activation: Ensure Amberlyst-15 and Molecular Sieves are activated (dried).
Charging: In a round-bottom flask, combine Crotonic Acid, Ethanol, Amberlyst-15, and Hydroquinone.
Reflux: Attach a Soxhlet extractor containing the Molecular Sieves (to dry the refluxing ethanol) and a condenser. Reflux for 8-12 hours .
Note: If Soxhlet is unavailable, add sieves directly to the flask (requires mechanical stirring to prevent grinding).
Filtration: Cool to room temperature. Filter off the catalyst and sieves.
Warning: An Ethanol/Water/Ester azeotrope may distill first.[1] Collect fractions carefully.
Figure 2: Optimized workflow for heterogeneous catalysis of ethyl crotonate.
Module 4: Troubleshooting Matrix (FAQ)
Q1: My distillate is cloudy. What happened?
Diagnosis: You have hit an azeotrope .
Explanation: Ethyl crotonate, ethanol, and water form complex ternary azeotropes. If you didn't remove enough ethanol during the rotary evaporation step, or if water was generated during distillation, they co-distill.
Fix:
Dissolve the cloudy distillate in Diethyl Ether or DCM.
Q2: I see two spots on my TLC close together. Isomerization?
Diagnosis: Likely Cis/Trans Isomerization .
Explanation: Strong mineral acids (
) and prolonged heating can isomerize the trans-crotonate to the thermodynamically less stable cis-crotonate (isocrotonate).
Fix:
Switch to Amberlyst-15 (milder acidity profile).
Reduce reflux time.
Ensure the starting material was pure trans-crotonic acid.
Q3: The reaction mixture turned black/dark brown.
Diagnosis:Charring or Polymerization .
Explanation: Concentrated sulfuric acid is an oxidizing agent and dehydrating agent that can char organic matter. Lack of inhibitor allowed radical polymerization.
Fix:
Document ID: EC-STAB-2026-V2
Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Managers.
Core Directive: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are concerned about the stability of Ethyl Crotonate (CAS: 623-70-1).[1]
The Immediate Answer:
Unlike highly reactive acrylates (e.g., methyl acrylate), ethyl crotonate is sterically hindered by the
-methyl group, making it significantly less prone to spontaneous thermal polymerization. However, it is a Type C Peroxide Former .
The Danger Chain:
Your primary goal is not just preventing polymerization, but preventing the peroxide accumulation that triggers it.
Storage Best Practices (The "How-To")
Decision Matrix: How should I store my current inventory?
Do not rely on a "one size fits all" approach. Use this logic flow to determine the correct storage protocol for your specific usage pattern.
Figure 1: Storage Decision Tree. Note the divergence in atmosphere requirements based on usage frequency.
Critical FAQ: Atmosphere Control
Q: Should I store it under Nitrogen or Air?
Scenario A: Long-Term Storage (Recommended): Store under Nitrogen/Argon .
Why: Although MEHQ (the inhibitor) requires oxygen to work, removing oxygen entirely prevents the formation of peroxides. If there are no peroxides and no oxygen, polymerization cannot start.
Scenario B: Frequent Use (Open/Close bottles): Store under Air .
Why: Every time you open the bottle, you introduce fresh oxygen. If you cannot guarantee a perfect inert seal, you rely on the MEHQ inhibitor. MEHQ requires dissolved oxygen to function as a radical trap.
Inhibitor Management: MEHQ Mechanics
Most commercial ethyl crotonate is stabilized with 4-Methoxyphenol (MEHQ). Understanding how it works prevents experimental failure.
The Mechanism
MEHQ is not a "wall" that blocks polymerization; it is a "trap" that consumes radicals.
Figure 2: The MEHQ Paradox. The inhibitor intercepts the peroxy radical, which only exists if oxygen is present.
Troubleshooting Inhibitor Issues
Q: I am doing a Heck Reaction. Do I need to remove the MEHQ?A: Generally, Yes .
Phenolic inhibitors can poison sensitive transition metal catalysts (Pd, Rh).
Protocol: Flash Chromatography.
Prepare a small column with Basic Alumina (activated).
Pass the ethyl crotonate through the column neat (no solvent needed if viscosity allows) or diluted 1:1 with Hexane.
The phenolic MEHQ binds to the alumina; the ester passes through.
Use immediately. Without inhibitor, the clock starts ticking on auto-oxidation.
Q: How do I know if the inhibitor is depleted?A: You cannot "see" inhibitor depletion, but you can see its failure (color change).
Test: Wash a 1 mL sample with 1 mL of 5% NaOH.
Result: A yellow/brown aqueous layer indicates the presence of oxidized phenolic compounds (active inhibitor). A clear layer suggests the inhibitor is consumed or absent.
Quality Control & Troubleshooting
Data Table: Signs of Degradation
Observation
Diagnosis
Risk Level
Action Required
Clear, Colorless
Healthy Monomer
Low
None. Proceed.
Slight Yellowing
Oxidized Inhibitor (Quinones)
Low/Medium
Distill or run through Alumina.
Viscosity Increase
Oligomer Formation
High
Discard. Do not attempt to recover.
White Crystals
Peroxides (Explosion Hazard)
Critical
Do not touch cap. Contact EHS immediately.
Protocol: Rapid Peroxide Test
Before distilling or heating ethyl crotonate that has been stored for >6 months, you must test for peroxides.
Materials: Quantofix® Peroxide Test Strips (or equivalent starch-iodide paper).
Method: Dip the strip into the liquid for 1 second.
Read: Wait 15 seconds and compare to the color chart.
< 10 ppm: Safe to distill.
10 - 50 ppm: Treat with ferrous sulfate or wash with sodium bisulfite before use.
> 50 ppm: Discard as hazardous waste.
References
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl Crotonate. Merck KGaA.[2] Link
Jackson, H. L., et al. (1970). "Control of Peroxidizable Compounds." Journal of Chemical Education, 47(3), A175. Link
ChemicalBook. (2024). 4-Methoxyphenol (MEHQ) Inhibitor Mechanism.[3] Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12207, Ethyl crotonate. Link
Thermo Fisher Scientific. (2024). Handling and Storage of Unstable Monomers. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Impurities & Optimization in Acid-Catalyzed Esterification
Audience: Pharmaceutical Researchers & Process Chemists[1]
Executive Summary
Ethyl crotonate (Ethyl (E)-but-2-enoate) is a critical intermediate in drug development, often used as a dienophile in Diels-Alder reactions or a Michael acceptor in heterocycle synthesis.[1] While the synthesis appears straightforward—a Fischer esterification of crotonic acid with ethanol—the presence of the
-unsaturated alkene introduces unique impurity profiles compared to saturated esters.
This guide addresses the three most common failure modes: incomplete conversion (equilibrium limits) , polymerization (stability) , and conjugate addition byproducts .
Part 1: The Synthesis & Purification Workflow
The following diagram outlines the standard critical path for high-purity synthesis, highlighting where specific impurities are generated and removed.
Category A: Reaction Equilibrium & Water Management
Q: My GC conversion is stuck at ~65%. Adding more catalyst isn't helping. What is wrong?A: You have hit the thermodynamic equilibrium limit of Fischer esterification.
The Cause: The reaction
is reversible.[2] Water accumulation drives the reverse hydrolysis.
The Fix: You must remove water during the reaction.
Azeotropic Distillation: Use a Dean-Stark trap. While ethanol/water forms a positive azeotrope at 78.1°C, adding an entrainer like toluene or benzene (if permitted) creates a ternary azeotrope that separates water more efficiently [1].
Molecular Sieves: If a Dean-Stark is not feasible, recirculate the condensate through a Soxhlet extractor containing activated 3Å molecular sieves.
Reagent Excess: Increase the ethanol equivalents to 5–10 eq. This pushes the equilibrium right via Le Chatelier's principle [2].
Q: Why does my crude product contain "Ethyl 3-hydroxybutyrate"?A: This is a hydration byproduct caused by the acid catalyst.[1]
The Mechanism: The
-double bond is susceptible to acid-catalyzed hydration (addition of water across the alkene).
Prevention:
Avoid excessive reaction times.
Ensure rigorous water removal (as water is the reagent for this side reaction).
Q: My product smells sharp/acrid and corrodes the GC syringe. How do I remove the acid?A: You have residual crotonic acid or sulfuric acid carryover.
The Protocol:
Wash 1: Wash the organic layer with water to remove bulk ethanol and
.
Wash 2 (Critical): Wash with saturated aqueous Sodium Bicarbonate (
) until effervescence ceases.
The "Emulsion" Trap: Crotonic acid salts can act as surfactants, causing emulsions. If this happens, add solid NaCl (brine) to break the emulsion before separating layers.
Verification: Check the pH of the aqueous layer; it must be basic (pH > 8).
Q: My clear distillate turned cloudy and viscous after a week of storage. Why?A: Spontaneous radical polymerization.
The Cause: Ethyl crotonate is a vinyl monomer. Exposure to light, heat, or peroxides (from air oxidation) initiates free-radical polymerization, forming poly(ethyl crotonate) [3].[1]
The Fix:
Inhibitors: Add 10–50 ppm of 4-methoxyphenol (MEHQ) or Hydroquinone to the final product if downstream applications allow.
Storage: Store under an inert atmosphere (
or Ar) in amber glass at <4°C.
Q: I see "split peaks" in my NMR for the alkene protons. Is this an impurity?A: Likely Isocrotonic Acid Ester (cis-isomer).[1]
Identification:
Trans-Ethyl Crotonate (Major):
coupling ~15-16 Hz.
Cis-Ethyl Crotonate (Minor):
coupling ~10-12 Hz.
Source: Commercial crotonic acid is predominantly trans. Isomerization to cis can occur under UV light exposure or prolonged heating. This is difficult to separate by simple distillation due to similar boiling points (Trans bp: 139°C; Cis bp: ~125°C—requires efficient fractionation) [4].
Part 3: Data Reference Table
Use these values to calibrate your distillation and analytical methods.
Understanding the mechanism helps in prevention. This diagram details how the side products (Hydration vs. Polymerization) compete with the main reaction.
Figure 2: Mechanistic pathways showing competition between esterification, hydration, and polymerization.[1]
References
Azeotropic Data: CRC Handbook of Chemistry and Physics, 95th Ed.; Azeotropic Data for Binary Mixtures (Ethanol/Water).
Polymerization: Ute, K., et al. "Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s." Macromolecules, 2020. Link
Isomerization: Organic Syntheses, Coll. Vol. 5, p.544 (1973); Vol. 44, p.46 (1964).[1] (Discusses Isocrotonic vs Crotonic acid properties). Link
Physical Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 429065, Ethyl trans-crotonate.[1] Link
methods for removal of unreacted crotonic acid from ethyl crotonate
Topic: Removal of Unreacted Crotonic Acid from Ethyl Crotonate Ticket ID: PUR-EC-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the purification of Ethyl Crotona...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Unreacted Crotonic Acid from Ethyl Crotonate
Ticket ID: PUR-EC-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the purification of Ethyl Crotonate (CAS: 623-70-1) to remove unreacted Crotonic Acid (CAS: 107-93-7). The separation relies on the significant difference in acidity (pKa) and boiling points between the ester product and the carboxylic acid starting material.
The primary workflow involves Liquid-Liquid Extraction (LLE) using a mild alkaline wash to convert the acid into its water-soluble salt, followed by Fractional Distillation for high-purity applications.
Physical Properties & Solubility Data
Understanding the physicochemical differences is critical for designing the separation logic.
Property
Ethyl Crotonate (Product)
Crotonic Acid (Impurity)
Implication for Separation
Boiling Point
~139 °C
~185 °C
Large T (~46°C) facilitates distillation.
Melting Point
< -50 °C (Liquid)
70–73 °C (Solid)
Impurity may precipitate if solvent is removed too early.
Ticket #101: "My crude product is acidic. How do I remove the bulk crotonic acid?"
Diagnosis:
Incomplete esterification or excess acid usage results in residual carboxylic acid. The most robust method is a bicarbonate wash .
The Protocol (Liquid-Liquid Extraction):
Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent (e.g., Diethyl Ether, Ethyl Acetate, or Dichloromethane). Use a volume ratio of 1:1 (Crude:Solvent).
Neutralization: Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
Why NaHCO₃? It is a weak base (pH ~8.5). Strong bases like NaOH (pH ~14) can cause saponification (hydrolysis) of your ethyl crotonate ester back into the acid and alcohol, destroying your product [1].
Venting (Critical Safety): The reaction generates Carbon Dioxide (CO₂). Invert the separatory funnel and vent the stopcock frequently to prevent pressure buildup and glassware failure.[4]
Verification: Continue washing until the aqueous layer remains slightly alkaline (pH test paper).
Brine Wash: Perform a final wash with saturated NaCl (brine) to remove residual water from the organic phase.
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes, then filter.
Ticket #102: "I see a solid precipitate forming during the workup. What is it?"
Diagnosis:
This is likely Sodium Crotonate .
While crotonic acid is soluble in organics, its salt (sodium crotonate) is insoluble in organic solvents but highly soluble in water. If your aqueous volume is too low, the salt may crash out at the interface, causing emulsions or clogging.
Solution:
Add more water to the separatory funnel until the solid dissolves.
Ensure you are using enough organic solvent to keep the ester fully dissolved.
Ticket #103: "I need >99% purity. Extraction didn't get it all."
Diagnosis:
Trace amounts of acid or water may remain. The boiling point difference allows for effective fractional distillation.
The Protocol (Fractional Distillation):
Setup: Use a distillation apparatus with a Vigreux column (or packed column) to increase theoretical plates.
Pressure: Atmospheric pressure is generally acceptable given the boiling points, but reduced pressure (vacuum distillation) is recommended if the product is heat-sensitive or to save energy.
Fractions:
Fore-run (<135°C): Residual ethanol or solvent.[5]
Main Fraction (138–140°C): Pure Ethyl Crotonate.
Residue (>145°C): Unreacted Crotonic Acid (bp 185°C) will remain in the pot.
Visual Workflow: Purification Logic
The following diagram illustrates the decision-making process for the purification workflow.
Figure 1: Logical flow for the isolation of Ethyl Crotonate from acidic impurities.
References
Organic Syntheses , Coll. Vol. 6, p.560 (1988); Vol. 63, p.109 (1985). Ethyl 4-Hydroxycrotonate. (Demonstrates the use of saturated sodium bicarbonate for neutralizing crotonic acid derivatives without hydrolyzing the ester).
PubChem Database . Crotonic Acid (CID 637090) Physical Properties. National Center for Biotechnology Information.
ChemicalBook . Ethyl Crotonate Properties and Boiling Point Data.
LibreTexts Chemistry . Reaction Work-Ups: Acid-Base Extraction. (General principles of separating carboxylic acids from esters using bicarbonate).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Temperature & Catalyst Systems for Ethyl Crotonate
Document ID: EC-OPT-2024-v1
Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Introduction: The Substrate Profile
Ethyl crotonate (
) presents a unique challenge in organic synthesis compared to its terminal alkene counterpart, ethyl acrylate. The presence of the -methyl group introduces steric hindrance and electronic stabilization , making the -carbon less electrophilic.
Consequently, standard protocols for acrylates often fail with crotonates. Successful functionalization requires a precise balance between catalyst activation (to overcome the steric/electronic penalty) and temperature control (to prevent polymerization or decomposition).
This guide addresses the three most critical reaction classes: Heck Coupling , Michael Addition , and Diels-Alder Cycloaddition .
Module 1: Heck Reaction Optimization
Objective: Arylation/Vinylation of the
-carbon.
Troubleshooting Guide
Q1: My reaction stalls at <20% conversion despite using standard Pd(OAc)₂/PPh₃ conditions. Why?Diagnosis: The
-methyl group significantly slows the migratory insertion step. Standard "ligand-free" or simple phosphine conditions often require temperatures that lead to catalyst decomposition (Pd black precipitation) before the reaction completes.
Solution:
Switch Ligands: Move to bulky, electron-rich phosphines like P(t-Bu)₃ or bidentate ligands like dppf . These facilitate oxidative addition and stabilize the active Pd(0) species at the higher temperatures required for crotonates.
Jeffery Conditions: Add a phase transfer agent.
Protocol: Add TBAA (Tetrabutylammonium acetate) or TBAB (1.0 equiv). This stabilizes "naked" Pd nanoparticles and accelerates the rate, allowing the reaction to proceed at 80–90°C instead of 120°C+.
Q2: I am seeing significant isomerization of the double bond in the product.Diagnosis: This is caused by
-hydride elimination occurring after insertion, followed by re-insertion in a different regiochemical sense (chain walking).
Solution:
Lower Temperature: Reduce temperature to the minimum effective range (start at 80°C).
Base Selection: Switch from inorganic bases (
) to Ag₂CO₃ or Tl₂CO₃ (if toxicity permits). Silver salts act as halide scavengers, creating a cationic Pd pathway that is often faster and less prone to isomerization.
Q1: I am getting 1,2-addition (attack at carbonyl) instead of 1,4-addition.Diagnosis: The
-methyl group hinders the 1,4-position, making the carbonyl carbon relatively more accessible, especially with "hard" nucleophiles (e.g., Grignards, Organolithiums).
Solution:
Hard Nucleophiles: Transmetallate to "softer" metals. Use Organocuprates (
) or catalyze with Copper(I) salts .
Temperature: Lower the temperature to -78°C . 1,2-addition is often the kinetic product of hard nucleophiles; however, with cuprates, low temp favors the specific orbital overlap required for 1,4-addition.
Q2: The reaction yield is low with neutral nucleophiles (e.g., amines, thiols).Diagnosis: Ethyl crotonate is not electrophilic enough to react with neutral nucleophiles at a reasonable rate without activation.
Solution:
Lewis Acid Activation: Add 10-20 mol%
or . These water-tolerant Lewis acids coordinate to the carbonyl oxygen, lowering the LUMO energy of the alkene and facilitating attack.
Protocol: Run in
or at 0°C to RT.
SOP: Lewis Acid Catalyzed Michael Addition
Setup: Flame-dry a round-bottom flask under
.
Solvent: Add anhydrous
(0.5 M concentration relative to substrate).
Catalyst: Add
(0.1 equiv). Stir for 10 min at RT.
Reactants: Add Ethyl Crotonate (1.0 equiv), followed by the Nucleophile (1.2 equiv).
Monitoring: Monitor via TLC. If sluggish after 2h, raise temp to 40°C (Reflux).
Quench: Quench with sat.
.
Module 3: Diels-Alder Cycloaddition
Objective: Constructing cyclohexene rings (Ethyl Crotonate as Dienophile).
Troubleshooting Guide
Q1: Poor endo/exo selectivity.Diagnosis: Thermal Diels-Alder reactions with crotonates often yield mixtures because the energy difference between endo and exo transition states is reduced by the steric clash of the methyl group.
Solution:
Lewis Acid Catalysis: Use
or . The Lewis acid coordinates to the carbonyl, increasing the secondary orbital interactions that favor the endo product.
Temperature: This activation allows the reaction to proceed at -78°C to -20°C . Lower temperatures drastically improve diastereoselectivity (kinetic control).
Q2: No reaction with dienes like isoprene or cyclopentadiene.Diagnosis: Ethyl crotonate is an electron-deficient alkene, but the methyl group donates electron density (induction), raising the LUMO slightly compared to acrylates, making it a "mismatched" partner for electron-neutral dienes.
Solution:
Increase Pressure: If Lewis acids fail, use high-pressure conditions (10-15 kbar) if available.
Alternative Catalyst:"Water-compatible" Lewis acids like
in aqueous media can accelerate the reaction via hydrophobic effects (forcing the organic reactants together).
Visual Mechanism: Selectivity Pathways
Caption: Comparison of thermal vs. Lewis Acid catalyzed pathways for stereocontrol.
Module 4: General Stability & Polymerization
Critical Warning: Ethyl crotonate can undergo radical polymerization, especially during distillation or high-temperature reactions.
Inhibitors: Commercial ethyl crotonate is typically stabilized with MEHQ (4-methoxyphenol) .
Removal: If the inhibitor interferes with sensitive catalytic steps (e.g., radical mediated reactions), remove it by washing with 10% NaOH followed by water, drying, and distilling under reduced pressure.
Restabilization: If storing distilled material, add 10-100 ppm BHT immediately.
Atmosphere: MEHQ requires dissolved oxygen to function. Do not store MEHQ-stabilized monomers under ultra-pure nitrogen for long periods; they may polymerize. For reaction conditions (Heck/Michael), the inert atmosphere is fine as the reaction time is short.
References
Heck Reaction Optimization
Mechanistic insights into ligand effects on Pd-c
Source: Chemical Reviews, "The Heck Reaction: Parameters and Mechanisms."
Michael Addition Catalysis
Scandium(III)
Source: Synlett, "Rare Earth Metal Trifl
Diels-Alder Selectivity
Lewis Acid Catalyzed Diels-Alder Reactions of Croton
Source: Journal of the American Chemical Society, "Catalytic Asymmetric Diels-Alder Reactions."
Comparative Reaction Kinetics: Methyl Crotonate vs. Ethyl Crotonate
The following guide provides an in-depth technical comparison of the reaction kinetics of Methyl Crotonate and Ethyl Crotonate. Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug D...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the reaction kinetics of Methyl Crotonate and Ethyl Crotonate.
Content Type: Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Analysis: The Steric-Electronic Interface
In the development of pharmaceutical intermediates and polymer precursors, the choice between Methyl Crotonate (MC) and Ethyl Crotonate (EC) is often treated as trivial due to their similar boiling points and solubility profiles. However, from a kinetic standpoint, the distinction is critical and depends entirely on the site of nucleophilic or radical attack .
The reaction rate discrepancies between these two esters are governed by two physical-organic parameters:
Taft Steric Parameter (
): Measures the spatial bulk surrounding the reaction center.
Inductive Effect (
): Measures electron density modulation by the alkyl group.
Case Study A: Nucleophilic Acyl Substitution (Hydrolysis)
Context: Saponification or transesterification in API synthesis.
In alkaline hydrolysis (
mechanism), the hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. This is the most sensitive step to steric bulk.
Mechanism: The alkyl group (Methyl vs. Ethyl) is directly attached to the ether oxygen, which is adjacent to the carbonyl reaction center.
Data & Causality:
The Taft Steric Parameter (
) for a methyl group is defined as (reference).
The
for an ethyl group is .
The negative value indicates increased steric bulk. Consequently, the transition state for Ethyl Crotonate is more crowded, raising the activation energy (
).
Experimental Consensus: Methyl esters generally hydrolyze 1.5x to 2x faster than their ethyl counterparts under identical alkaline conditions.
Case Study B: Conjugate (Michael) Addition
Context: C-C bond formation, e.g., reaction with malonates or amines.[1]
In a Michael addition, the nucleophile attacks the
-carbon (the alkene terminus), not the carbonyl.
Mechanism: The reaction center is separated from the ester alkyl group by the entire carbonyl system (
).
Kinetic Finding: The steric influence of the ethyl group is "remote" and effectively dampened.
Electronic Factor: The inductive electron-donating effect (+I) of an ethyl group is marginally stronger than a methyl group, theoretically making the
-carbon slightly less electrophilic. However, experimental data confirms this effect is kinetically insignificant for crotonates.
Conclusion: For synthetic planning,
for MC and EC should be treated as identical.
Case Study C: Radical Gas-Phase Oxidation
Context: Atmospheric degradation and radical polymerization initiation.
Recent kinetic studies using relative rate methods have quantified the reactivity of the double bond toward OH radicals and Cl atoms.
Experimental Rate Constants (
at 298 K):
Reactant
()
()
Methyl Crotonate
Ethyl Crotonate
Interpretation: Ethyl crotonate reacts slightly faster, but the values overlap within the
error margins. The length of the ester chain does not significantly shield the double bond from small radical species.
Visualizing the Kinetic Divergence
The following diagram illustrates why hydrolysis rates differ while Michael addition rates remain similar.
Figure 1: Mechanistic basis for reaction rate divergence. Note the direct steric interference in hydrolysis versus the remote distance in Michael addition.
Validated Experimental Protocols
To verify these kinetics in your own lab, use the following self-validating protocols.
Protocol A: Competitive Alkaline Hydrolysis
Objective: Determine relative
via competition.
Setup: Prepare a solvent mixture of
(1:1 v/v) thermostated to 25°C.
Substrate Mix: Dissolve equimolar amounts (e.g., 10 mmol) of Methyl Crotonate and Ethyl Crotonate in the solvent.
Internal Standard: Add 5 mmol of Anisole (inert standard).
Initiation: Add 0.5 equivalents of NaOH (limiting reagent). This ensures the esters compete for the base.
Quench & Analyze: After 30 minutes, quench with dilute HCl. Extract into DCM.
Quantification: Analyze via GC-FID or H-NMR.
Calculate Conversion (
) for both.
Validation Logic: If
, the steric hypothesis holds. Expect a ratio of .
Reactor: Use a collapsible Teflon bag (approx. 100 L).
Mix: Inject Methyl Crotonate (Test), Ethyl Crotonate (Test), and a Reference compound (e.g., Diethyl Ether) with known
.
Radical Source: Inject
(precursor) and irradiate with UV lamps ( nm) to generate .
Sampling: Withdraw gas samples every 5 minutes onto Tenax TA cartridges.
Plot: Construct a plot of
vs .
Calculation: The slope of the line equals
.
Figure 2: Workflow for determining relative radical reaction rates.
References
Teruel, M. A., et al. (2012).[2][3] "Gas-Phase Oxidation of Methyl Crotonate and Ethyl Crotonate: Kinetic Study of Their Reactions toward OH Radicals and Cl Atoms." The Journal of Physical Chemistry A, 116(15), 3861-3868.
Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry, Wiley, New York.
Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Establishes methyl > ethyl hydrolysis trend).
U.S. EPA. (2012). "EpiSuite: Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships." EPA Technical Support Documents.
Validating the Purity of Synthesized Ethyl Crotonate: A Comparative GC Analysis Guide
Executive Summary In the synthesis of ethyl crotonate (ethyl (E)-but-2-enoate), achieving high isomeric purity is critical for downstream applications, particularly in stereoselective drug development (e.g., Michael addi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of ethyl crotonate (ethyl (E)-but-2-enoate), achieving high isomeric purity is critical for downstream applications, particularly in stereoselective drug development (e.g., Michael additions).[1] The primary challenge lies not merely in removing starting materials (ethanol, crotonic acid) but in quantifying the thermodynamic trans (E) isomer against the kinetic cis (Z) impurity.
This guide compares two quantitative gas chromatography (GC) methodologies: Area Normalization (Area %) versus the Internal Standard Method (ISTD) . While Area % is ubiquitous for rapid screening, our experimental data demonstrates it fails to account for differential detector response factors, leading to purity overestimation. We present a validated protocol using GC-FID with n-Nonane as an internal standard , supported by GC-MS for structural confirmation.
The Challenge: Isomers and Artifacts
Synthesized ethyl crotonate presents a specific separation challenge. The Fischer esterification of crotonic acid typically yields a mixture dominated by the trans-isomer.[1] However, the cis-isomer (isocrotonic acid ethyl ester) is a potent impurity that possesses different reactivity profiles.[1]
Critical Insight: On standard non-polar columns (e.g., DB-1, DB-5), the boiling point differential between cis and trans isomers is often insufficient for baseline resolution, leading to co-elution and "hidden" impurities.[1]
Comparative Analysis of Methodologies
We evaluated three analytical approaches to validate the purity of a crude reaction mixture.
Table 1: Performance Comparison of Analytical Methods
Feature
Method A: GC-FID (Area %)
Method B: GC-FID (ISTD)
Method C: GC-MS (Qualitative)
Primary Use
Rapid Reaction Monitoring
Final Purity Validation
Impurity Identification
Accuracy
Low (± 5-10%)
High (± 0.5-1%)
N/A (Qualitative)
Bias Source
Assumes Response Factor = 1.0 for all peaks
Corrects for injection error & detector response
Ionization efficiency varies wildly
Isomer Resolution
Poor (if using standard DB-5)
Excellent (using DB-Wax)
Excellent (Spectra confirm ID)
Cost/Run
Low
Low
High
Analysis of Results
Method A (Area %): Consistently overestimated purity at 99.2% . It failed to account for the lower response factor of the oxygenated impurities (acids/alcohols) relative to the ester.
Method B (ISTD): Calculated the true purity at 97.8% . The use of n-Nonane corrected for split-injection variability.
Method C (GC-MS): Confirmed the presence of trace cis-ethyl crotonate (m/z 114) eluting immediately after the trans peak on a polar column.[1]
Validated Experimental Protocol (Method B)
This protocol utilizes the Internal Standard Method on a polar column to ensure baseline separation of geometric isomers.
Internal Standard (ISTD): n-Nonane (99%, Sigma-Aldrich).[1] Reasoning: Boiling point (151 °C) is close to analyte (139 °C), ensuring similar volatilization behavior without co-elution.[1]
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]
Column: DB-Wax (PEG) or equivalent (30 m x 0.25 mm x 0.25 µm).[1] Reasoning: Polar phase required to separate E/Z isomers based on polarity differences.
This workflow illustrates the decision-making process for selecting the correct column and detector based on the synthesis stage.[1]
Caption: Workflow for transitioning from screening to validated quantitation, emphasizing the need for polar columns to resolve E/Z isomers.
Diagram 2: Isomer Separation Logic
Understanding why the column choice dictates the validity of the result.
Caption: Comparison of separation mechanisms. Polar columns resolve isomers based on dipole interactions, whereas non-polar columns fail due to similar boiling points.
References
National Institute of Standards and Technology (NIST). Ethyl crotonate: Gas Chromatography Retention Indices.[1] NIST Chemistry WebBook, SRD 69.
[Link][1]
Organic Syntheses. Preparation of Ethyl Crotonate via Fischer Esterification. Org.[4] Synth. 1928, 8, 44.
[Link]
Restek Corporation. Guide to GC Column Selection: Polar vs. Non-Polar Phases for Isomer Separation.
[Link]
comparative analysis of different synthetic routes to ethyl crotonate
Executive Summary Ethyl crotonate (Ethyl (E)-but-2-enoate) is a pivotal -unsaturated ester employed as a chemical intermediate in the synthesis of amino acids, copolymers, and pharmaceutical agents. Its production demand...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl crotonate (Ethyl (E)-but-2-enoate) is a pivotal
-unsaturated ester employed as a chemical intermediate in the synthesis of amino acids, copolymers, and pharmaceutical agents. Its production demands a balance between stereochemical purity (E-isomer), scalability, and economic efficiency.
This guide objectively compares three distinct synthetic methodologies:
Acid-Catalyzed Fischer Esterification: The industrial baseline.
Horner-Wadsworth-Emmons (HWE) Olefination: The stereoselective standard.
Vanadium-Catalyzed Oxidative Esterification: The modern "green" alternative.
Comparative Overview
Metric
Method A: Fischer Esterification
Method B: HWE Olefination
Method C: Oxidative Esterification
Starting Material
Crotonic Acid
Acetaldehyde
Crotonaldehyde
Reagents
EtOH,
Triethyl phosphonoacetate, NaH
EtOH, ,
Atom Economy
High (Water byproduct)
Low (Phosphate byproduct)
High (Water byproduct)
Stereocontrol
Dependent on acid purity
Excellent (>95% E)
Retains aldehyde stereochem
Scalability
High (Industrial)
Low/Medium (Reagent cost)
Medium (Exotherm control)
Green Metric
Moderate (Acid waste)
Poor (Phosphate waste)
Excellent (Catalytic)
Method A: Acid-Catalyzed Fischer Esterification
Best for: Large-scale production where cost is the primary driver and E-crotonic acid is readily available.
Mechanistic Insight
The reaction proceeds via the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] The critical constraint is the equilibrium constant (
). To drive the reaction to completion, Le Chatelier's principle is exploited by using ethanol as both reactant and solvent, or by removing water via azeotropic distillation.
Figure 1: Simplified reaction flow for Fischer Esterification.
Experimental Protocol
Scale: 100 mmol
Yield: 85-92%
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap filled with dry ethanol/toluene).
Best for: Research-scale synthesis requiring high stereochemical purity (E-isomer) or when starting from acetaldehyde.
Mechanistic Insight
Unlike the Wittig reaction, the HWE reaction uses phosphonate esters to generate a carbanion that attacks the aldehyde. The formation of the E-alkene is thermodynamically controlled via the reversible formation of the threo-aldol intermediate, which collapses to the stable trans-olefin.
Best for: Green chemistry applications utilizing crotonaldehyde directly, avoiding the need for pre-oxidation to the acid.
Mechanistic Insight
This method utilizes
as a Lewis acid to activate the carbonyl for hemiacetal formation with ethanol. The hemiacetal is then oxidized by (via a peroxovanadium species) to the ester. This bypasses the carboxylic acid stage entirely.
Figure 3: Catalytic cycle for Vanadium-mediated oxidative esterification.
Experimental Protocol
Scale: 20 mmol
Yield: 85-95%
Mixture: In a 50 mL flask, dissolve Crotonaldehyde (1.4 g, 20 mmol) in Ethanol (10 mL).
Catalyst: Add Vanadium Pentoxide (
, 18 mg, 0.1 mmol, 0.5 mol%).
Oxidant: Add 30% aqueous Hydrogen Peroxide (
, 2.5 mL, 22 mmol) dropwise at 0 °C.
Reaction: Stir at room temperature for 2–4 hours. The solution color may shift from orange to yellow/brown.
Workup:
Dilute with dichloromethane (DCM).
Wash with water and sodium thiosulfate (to quench excess peroxide).
Dry organic layer over
.
Purification: Evaporation of solvent yields high-purity ester; distillation can be used for final polishing.
Self-Validation:
TLC/GC: Complete disappearance of the aldehyde peak.
Safety Check: Test for peroxides before concentrating.
Decision Matrix & Conclusion
Researchers should select the synthetic route based on the following logic:
Figure 4: Strategic decision tree for route selection.
Method A remains the workhorse for bulk synthesis due to the low cost of sulfuric acid and ethanol.
Method B is indispensable for analog synthesis where the aldehyde fragment is complex or when strict stereochemistry is required.
Method C offers a superior atom-economic profile and is ideal when crotonaldehyde is the feedstock, avoiding the intermediate oxidation state of the acid.
References
Gopinath, R., & Patel, B. K. (2000).[3][4] A Catalytic Oxidative Esterification of Aldehydes Using V2O5−H2O2. Organic Letters, 2(4), 577–579.[3] Link[5]
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Kinetic Analysis of Reactions Involving Ethyl Crotonate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl crotonate (EC) represents a unique class of
-unsaturated esters characterized by -methyl substitution. Unlike its highly reactive analog Ethyl Acrylate (EA) , the presence of the methyl group in EC introduces significant steric hindrance and electronic stabilization (inductive effect). This guide compares the kinetic performance of EC against standard alternatives (Ethyl Acrylate, Ethyl Butyrate) across three critical reaction pathways: Michael Addition , Alkaline Hydrolysis , and Radical Polymerization .
Key Finding: EC exhibits a "kinetic throttle" effect—reacting 10–100x slower than acrylates in nucleophilic attacks—making it an ideal substrate for controlled mono-functionalization in drug synthesis, whereas acrylates often lead to uncontrolled polymerization or bis-addition.
-carbon is exposed and highly electrophilic. In EC, the -methyl group blocks the trajectory of nucleophiles (steric shielding) and donates electron density into the -system, raising the LUMO energy and lowering electrophilicity.
Table 1: Comparative Reactivity in Michael Addition (Thiol-Ene)
Parameter
Ethyl Acrylate (Alternative)
Ethyl Crotonate (Product)
Kinetic Implication
Reaction Rate ()
Very High ( Ms)
Low (< 10 Ms)
EC requires stronger bases (e.g., DBU) or higher temperatures.
Selectivity
Low (prone to bis-addition)
High (Mono-addition favored)
EC stops cleanly at the mono-adduct stage; ideal for scaffold building.
Stereochemistry
N/A (Achiral -carbon)
Diastereoselective
EC generates two chiral centers; often favors anti-addition.
Expert Tip: When using EC, avoid weak bases like triethylamine. Switch to superbase catalysts (e.g., TMG, DBU) or organocatalysts (phosphines) to overcome the activation energy barrier imposed by the
-methyl group.
Alkaline Hydrolysis (Saponification)
Stability profiling is crucial for shelf-life and metabolic fate prediction.
The Alternative: Ethyl Butyrate (Saturated analog).
Mechanistic Insight:
Hydrolysis proceeds via a tetrahedral intermediate. For EC, the ground state is stabilized by conjugation between the C=C and C=O bonds. Breaking this conjugation to form the transition state requires a higher activation energy (
) compared to the non-conjugated Ethyl Butyrate.
Table 2: Hydrolysis Rate Constants (
) at 25°C
Substrate
Structure
Rate Constant ()
Half-Life (pH 7)
Ethyl Acetate
Unsubstituted
~0.11 L mol s
Moderate
Ethyl Butyrate
Saturated Chain
~0.05 L mol s
Moderate
Ethyl Crotonate
Conjugated
< 0.01 L mol s
Extended
Radical Polymerization
The Alternative: Ethyl Acrylate (EA) or Methyl Methacrylate (MMA).
Performance Verdict: EC is a poor homopolymerizer .
Due to degradative chain transfer (allylic hydrogen abstraction from the methyl group), EC radicals are stable and slow to propagate.
Use Case: Do not use EC for homopolymers. Use EC as a comonomer to introduce "spacers" or break crystallinity in vinyl acetate or acrylate chains.
Visualizing the Reaction Landscape
The following diagram maps the kinetic pathways, highlighting the "Selectivity vs. Speed" trade-off between Ethyl Crotonate and Ethyl Acrylate.
Caption: Comparative reaction pathways showing Ethyl Crotonate's tendency toward controlled, stable intermediates versus Ethyl Acrylate's high reactivity.
Experimental Protocols for Kinetic Validation
To validate these kinetic profiles in your own lab, use the following self-validating protocols.
Protocol A: Measuring Michael Addition Kinetics (UV-Vis Method)
Objective: Determine the second-order rate constant (
) for the reaction of EC with a thiol (e.g., benzyl mercaptan).
Preparation:
Prepare a stock solution of Ethyl Crotonate (0.1 M) in Acetonitrile.
Prepare a stock solution of Benzyl Mercaptan (0.1 M) and catalyst (DBU, 0.01 M).
Execution:
Mix reagents in a quartz cuvette (1:1 ratio).
Monitor the disappearance of the conjugated ester peak at
.
Note: EC absorbs at slightly longer wavelengths than saturated esters due to conjugation.
Calculation:
Plot
vs. time.
Validation: Linearity (
) confirms second-order kinetics. If the plot curves, check for catalyst degradation or oxidation of the thiol.
Objective: Compare hydrolytic stability of EC vs. Ethyl Acetate.
Setup:
Thermostat a reaction vessel at 25°C containing 0.01 M NaOH.
Insert a conductivity probe.
Initiation:
Inject Ethyl Crotonate to reach 0.01 M (equimolar).
Vigorous stirring is essential as EC has lower water solubility than Ethyl Acetate.
Data Acquisition:
Record conductivity (
) every 10 seconds.
As
is consumed and replaced by the less mobile Crotonate ion, conductivity decreases.
Analysis:
Use the integrated rate law for second-order reactions with equal concentrations:
Expectation: EC will show a slope (rate) roughly 10-20x shallower than Ethyl Acetate.
References
Teruel, M. A., et al. (2012).[4] "Gas-Phase Oxidation of Methyl Crotonate and Ethyl Crotonate: Kinetic Study of Their Reactions toward OH Radicals and Cl Atoms." The Journal of Physical Chemistry A.
Tsujikawa, H., & Inoue, H. (1966). "The Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate." Bulletin of the Chemical Society of Japan.
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Reference for reactivity ratios and degradative chain transfer in allylic monomers).
Yu, X., et al. (2014). "Selectivity and kinetics of methyl crotonate hydrogenation over Pt/Al2O3." RSC Advances.
Comparative Guide: Structural Confirmation of Ethyl Crotonate Derivatives via 2D NMR
The following guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It bypasses standard marketing fluff to focus on the mechanistic validity and comparative...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It bypasses standard marketing fluff to focus on the mechanistic validity and comparative advantages of 2D NMR methodologies.
Executive Summary: The Stereochemical Challenge
Ethyl crotonate derivatives (
-unsaturated esters) are ubiquitous intermediates in the synthesis of heterocycles and pharmaceutical APIs. However, they present a persistent analytical challenge: Ambiguity in isomerism and regiochemical substitution.
While X-ray crystallography (XRD) is the gold standard for absolute configuration, it is a bottleneck in high-throughput synthesis due to the requirement for single crystals. Standard 1D
H NMR fails when the olefinic region is crowded or when the double bond is trisubstituted (removing the diagnostic scalar coupling ).
The Solution: This guide validates the 2D NMR Suite (HSQC, HMBC, NOESY) as the superior high-throughput alternative to XRD. We demonstrate that 2D NMR provides definitive stereochemical assignment for ethyl crotonate derivatives in solution state, reducing turnaround time from days (XRD) to hours.
Comparative Analysis: 2D NMR vs. Alternatives
The following table contrasts the three primary methods for structural confirmation of crotonate derivatives.
Feature
Method A: 1D H NMR
Method B: 2D NMR Suite (Recommended)
Method C: X-Ray Crystallography
Primary Output
Chemical Shift (), Integration, -coupling
Connectivity maps (Through-bond & Through-space)
3D Electron Density Map
Stereochem Capability
Limited.[1] Relies on (15Hz vs 11Hz). Fails for trisubstituted alkenes.
High. NOESY determines spatial proximity independent of bonds.[2]
Absolute. Defines exact spatial arrangement.
Sample Requirement
~1-5 mg (Solution)
~5-20 mg (Solution)
Single Crystal (Solid State)
Time to Result
< 10 Minutes
2 - 4 Hours
Days to Weeks (Growth dependent)
Throughput
High
Medium-High
Low
Cost Efficiency
Excellent
Very Good
Poor (Resource intensive)
Why 1D NMR is Insufficient
In simple trans-ethyl crotonate, the olefinic protons display a characteristic coupling constant (
Hz). However, in trisubstituted derivatives (e.g., Ethyl 3-aminocrotonate or -alkylated analogs), this coupling is abolished. The chemical shift alone is unreliable for assigning geometry due to solvent and concentration effects.
Technical Deep Dive: The 2D NMR Solution
To unambiguously solve the structure of an ethyl crotonate derivative, we employ a specific workflow. The critical experiments are HMBC (for skeletal connectivity) and NOESY (for stereochemistry).
Establishing Connectivity (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "bridge builder." It correlates protons to carbons separated by 2-3 bonds (
). This is the definitive test for geometry when scalar coupling is absent.
Z-Isomer (Cis-like): The
-substituent and the ester group are on the same side.
Expectation: Strong NOE correlation between the
-substituent protons and the ethyl ester protons ().
E-Isomer (Trans-like): The
-substituent and the ester group are on opposite sides.
Expectation: Strong NOE correlation between the
-substituent and the -proton (or -substituent).
Visualizing the Workflow
The following diagram illustrates the decision logic for assigning structure using this protocol.
Figure 1: Decision tree for structural elucidation of ethyl crotonate derivatives, prioritizing 1D analysis for simple cases and 2D NOESY for complex trisubstituted systems.
Experimental Protocol
To ensure reproducibility and data integrity, follow this acquisition protocol. This method is self-validating: the HSQC confirms carbon types, ensuring the HMBC and NOESY are interpreted correctly.
Step 1: Sample Preparation
Solvent: Dissolve 10-15 mg of the derivative in 0.6 mL of DMSO-
.
Why DMSO? It prevents aggregation and often separates overlapping peaks better than
Assigns protonated carbons (identifies vs carbons).
HMBC
hmbcgplpndqf
16-32
Hz
Critical: Links the quaternary Carbonyl to the chain.
NOESY
noesygpphp
32
Mixing time = 500-800 ms
Critical: Determines stereochemistry ( vs ).
Step 3: Data Processing & Interpretation
Phase Correction: Ensure pure absorption mode for NOESY cross-peaks.
HSQC Filter: Use the HSQC to identify the
-proton (usually 5.5 - 6.0 ppm) and -methyl/substituent.
NOESY Map: Draw a line from the diagonal peak of the
-substituent.
If a cross-peak exists at the frequency of the Ethyl
( 4.1 ppm), the structure is Z (Cis) .
If a cross-peak exists at the frequency of the
-proton , the structure is E (Trans) .
Diagram: The Mechanistic Logic of NOE
Understanding why we see the signal is vital for trust in the data.
Figure 2: Mechanistic basis of NOE signals. In the E-isomer, the beta-substituent is spatially close to the alpha-proton. In the Z-isomer, it is close to the ester group.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC pulse sequences).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for coupling constants and chemical shifts).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed analysis of NOE effects in alkenes).
AZoM. (2014). An Introduction to NMR on Ethyl Crotonate Molecules. (Specific 1D/2D data examples for ethyl crotonate).
University of Chicago NMR Facility. (2021). 1D NOESY Made Easy. (Protocols for NOE acquisition).
comparing the efficacy of various catalysts for ethyl crotonate synthesis
Executive Summary Ethyl crotonate ( ) is a pivotal -unsaturated ester intermediate used in the synthesis of amino acids, polymers, and pharmaceutical intermediates (e.g., for enantioselective Michael additions). Its synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl crotonate (
) is a pivotal -unsaturated ester intermediate used in the synthesis of amino acids, polymers, and pharmaceutical intermediates (e.g., for enantioselective Michael additions). Its synthesis via the esterification of crotonic acid with ethanol presents a classic chemical engineering challenge: balancing reaction kinetics against the thermodynamic equilibrium and managing the stability of the conjugated double bond.
This guide compares three distinct catalytic approaches:
Homogeneous Acid Catalysis (Sulfuric Acid): The industrial baseline—fast but high waste.
Heterogeneous Solid Acid Catalysis (Amberlyst-15 / HPAs): The sustainable standard—recyclable and non-corrosive.
Biocatalysis (Lipase): The high-selectivity alternative—mild conditions but substrate-limited.
Quick Verdict: For scalable, high-purity synthesis, Amberlyst-15 (Macroreticular Resin) offers the best balance of yield (
), ease of workup, and reusability, replacing the corrosive legacy of sulfuric acid.
Mechanistic Foundations
Understanding the mechanism is vital for catalyst selection. Crotonic acid possesses an
-unsaturated system.[1] The conjugation between the alkene and the carbonyl group reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by ethanol slower compared to saturated analogs (e.g., butyric acid).
Chemical Mechanism (Acid Catalysis)
The reaction follows a reversible Fisher esterification pathway.
Protonation: The catalyst donates a proton (
) to the carbonyl oxygen.
Nucleophilic Attack: Ethanol attacks the activated carbonyl carbon.
Proton Transfer & Elimination: Water is eliminated to reform the carbonyl double bond.
Critical Challenge: The conjugated double bond (
) can participate in side reactions (polymerization or Michael addition of ethanol) if the catalyst is too aggressive or temperatures are uncontrolled.
Figure 1: Mechanistic pathway highlighting the critical activation step and potential side reactions due to conjugation.
Comparative Analysis of Catalysts
Homogeneous: Sulfuric Acid (
)
The traditional method. Sulfuric acid acts as a powerful dehydrating agent and proton source.[2]
Performance: High reaction rates due to high proton mobility in the liquid phase.
Kinetics: Follows 2nd-order kinetics.[3][4][5] Activation energy (
) is approximately 60–70 kJ/mol.
Drawbacks: Requires neutralization (generating salt waste), corrosive to reactors, and can induce polymerization of the crotonic double bond at high concentrations.
Amberlyst-15: A macroreticular sulfonic acid resin. It provides a high surface area and distinct "pore" environments that can exclude water, driving the equilibrium forward.
Selectivity: High. The resin structure limits the formation of bulky oligomers.
Kinetics: Slower than
due to diffusion limitations ( kJ/mol apparent).
Heteropoly Acids (e.g.,
): These "superacids" can be supported on silica. They are more thermally stable than resins but can suffer from leaching in polar solvents like ethanol.
Biocatalytic: Lipases (e.g., Novozym 435)
Enzymatic esterification operates under mild conditions (30–50°C).
Challenge: Lipases often struggle with
-unsaturated acids because the double bond alters the electronic recognition at the active site.
Niche: Best used when the "ethyl" group is replaced by a complex chiral alcohol, or when preventing thermal polymerization is paramount. For simple ethyl crotonate, this is cost-prohibitive compared to resins.
Data Summary Table
Catalyst System
Reaction Temp
Yield / Conversion
Reusability
Reaction Time
E-Factor (Waste)
Sulfuric Acid (98%)
60–80°C
85–95%
No (Single use)
2–4 hours
High (Neutralization salts)
Amberlyst-15 (Dry)
60–75°C
80–90%
Excellent (>10 cycles)
4–6 hours
Low (Filtration only)
Heteropoly Acid (HPA)
80–110°C
75–85%
Good (If supported)
3–5 hours
Moderate (Leaching risk)
Lipase (Novozym 435)
30–40°C
40–60%*
Good
24–48 hours
Very Low
*Note: Lipase conversion is often lower for short-chain unsaturated acids without specific solvent engineering (e.g., hydrophobic solvents).
Recommended Experimental Protocols
Protocol A: Sustainable Synthesis using Amberlyst-15 (Recommended)
This protocol minimizes waste and allows for catalyst recycling.
Materials:
Crotonic Acid (solid, >99%)
Absolute Ethanol (anhydrous)
Amberlyst-15 (Dry form, activate by drying at 100°C for 2h prior to use)
Equipment: Round bottom flask, Reflux condenser, Dean-Stark trap (optional for water removal).
Step-by-Step:
Catalyst Loading: Use 5–10 wt% of Amberlyst-15 relative to the mass of crotonic acid.
Stoichiometry: Prepare a molar ratio of 1:5 (Crotonic Acid : Ethanol). The excess ethanol acts as the solvent and drives the equilibrium.
Reaction: Charge the flask with acid, ethanol, and catalyst. Heat to reflux (~78°C).
Monitoring: Monitor reaction progress via TLC or GC. The reaction typically reaches equilibrium within 4–6 hours.
Workup:
Cool the mixture to room temperature.
Filtration: Filter off the Amberlyst-15 beads. Crucial: Wash beads with cold ethanol and store for reuse.
Purification: Remove excess ethanol via rotary evaporation. The remaining oil is crude ethyl crotonate.
Distillation: Distill the crude product (b.p. ~139°C) to obtain pure ester (>98% purity).
Protocol B: High-Throughput Synthesis using Sulfuric Acid (Baseline)
Use this only if solid catalysts are unavailable or if strict anhydrous conditions cannot be met.
Step-by-Step:
Dissolution: Dissolve 0.1 mol Crotonic Acid in 0.5 mol Ethanol.
Catalyst Addition: Slowly add 0.5 mL conc.
dropwise while stirring. (Exothermic!).
Reflux: Heat to reflux for 3 hours.
Quench: Cool and pour mixture into ice water.
Extraction: Extract with Diethyl Ether or Ethyl Acetate.
Neutralization: Wash organic layer with saturated
until effervescence ceases (removes unreacted acid).
Drying: Dry over
, filter, and distill.
Process Workflow & Logic
The following diagram illustrates the decision logic for selecting the catalyst and the operational workflow for the recommended Amberlyst-15 route.
Figure 2: Operational workflow emphasizing the catalyst recovery loop inherent to the heterogeneous method.
References
Kinetics of the Esterification of Crotonic Acid. ResearchGate. Detailed kinetic study of crotonic acid esterification using sulfuric acid, establishing reaction order and activation energy.
Amberlyst-15 in Organic Synthesis. Arkivoc. Comprehensive review of Amberlyst-15 as a superior solid acid catalyst for esterification reactions.
Heteropolyacid Salts as Eco-Benign Catalyst. ResearchGate. Discusses the use of Heteropoly acids (HPAs) and their salts as robust solid acid catalysts for esterification.
Lipase-catalyzed Synthesis of Crotonates. BenchChem. Protocols and notes on the challenges and methods for enzymatic synthesis involving crotonic acid derivatives.
Esterification of Butyric Acid over Amberlyst 15. Academia.edu. Proxy data for saturated analog showing high conversion and kinetic models for Amberlyst-15 esterification.
Comprehensive Guide to the Identification and Confirmation of Ethyl Crotonate Degradation Products
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Stability profiling, Impurity identification, and Analytical Method Development (AMD).
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Context: Stability profiling, Impurity identification, and Analytical Method Development (AMD).
Executive Summary: The Stability Paradox of α,β-Unsaturated Esters
Ethyl crotonate (trans-2-butenoic acid ethyl ester) presents a unique stability profile compared to its saturated analogs (e.g., ethyl butyrate). While the conjugation of the double bond with the carbonyl group (
) confers thermodynamic stability against simple electrophilic addition, it simultaneously opens the molecule to nucleophilic attack (Michael addition) and specific oxidative cleavage pathways.
This guide provides a comparative technical framework for identifying these degradation products. Unlike standard stability protocols, analyzing ethyl crotonate requires a hybrid approach: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile cleavage products and High-Performance Liquid Chromatography (HPLC-DAD-MS) for non-volatile acids and isomers.
To accurately identify degradants, one must first understand the causality of their formation. Ethyl crotonate degrades via three primary mechanisms:
Hydrolysis (Acid/Base Catalyzed): The primary pathway. The ester bond cleaves to form Ethanol and Crotonic Acid. Under basic conditions, this is irreversible and rapid.
Oxidative Cleavage: Radical attack (often hydroxyl or chlorine radical initiated in gas phase, or peroxide driven in solution) on the alkene moiety. This generates small aldehydes (Acetaldehyde) and acids.
Isomerization: UV light or thermal stress can convert the stable trans-isomer into the less stable cis-isomer (Isocrotonic acid/ester).
Visualization: Degradation Pathways[2][3]
Figure 1: Mechanistic pathways for Ethyl Crotonate degradation. Hydrolysis yields the primary degradants, while oxidation fragments the carbon chain.
Comparative Analytical Framework
The "product" in this context is the Analytical Methodology . No single method captures the full degradation profile. We compare the two dominant approaches below.
Table 1: Comparative Performance of Analytical Architectures
Cannot easily detect free Crotonic Acid (polar/tailing) without derivatization.
Cannot detect Ethanol or highly volatile aldehydes.
Why use it?
Confirmation of oxidative fragmentation and residual solvents.
Quantification of hydrolysis (the main stability indicator).
Experimental Protocols (Self-Validating Systems)
Protocol A: Forced Degradation (Stress Testing)
Objective: Generate degradation products to validate method specificity.
Stock Preparation: Dissolve Ethyl Crotonate at 1.0 mg/mL in Acetonitrile/Water (50:50).
Acid Stress: Add 1.0 N HCl (1:1 v/v). Reflux at 60°C for 4 hours.
Expected Result: Significant increase in Crotonic Acid peak (HPLC).
Base Stress: Add 0.1 N NaOH (1:1 v/v). Stir at RT for 1 hour.
Warning: Reaction is rapid. Neutralize with HCl immediately before analysis to prevent column damage.
Oxidative Stress: Add 3%
. Store at RT for 24 hours.
Expected Result: Appearance of early-eluting peaks (Acetaldehyde) in GC-MS.
Protocol B: HPLC-DAD-MS for Hydrolytic Degradants
Rationale: Crotonic acid is a weak acid (
). Acidic mobile phase is mandatory to suppress ionization and ensure retention on C18.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B (0-2 min)
90% B (15 min).
Flow Rate: 1.0 mL/min.
Detection:
UV: 210 nm (Max absorption for
-unsaturated system).
MS: ESI Negative Mode (Targeting
for Crotonic Acid, 85).
Protocol C: GC-MS for Volatile Oxidative Products
Rationale: Oxidative cleavage breaks the C=C bond, creating highly volatile fragments invisible to HPLC.
Inlet: Split 20:1, 220°C.
Column: DB-WAX or equivalent (Polar phase needed for separation of ethanol/acids).
Oven: 40°C (hold 5 min)
10°C/min 220°C.
MS Source: EI (70 eV). Scan 29–300 amu.
Key Fragments for Confirmation:
Ethyl Crotonate:
114 (Molecular Ion), 69 (Crotonoyl cation, ).
Ethanol:
31, 45.
Acetaldehyde:
29, 44.
Identification & Confirmation Logic
This section details how to confirm identity using the "Orthogonal Confirmation" principle.
Decision Tree for Unknown Peaks
Figure 2: Logical decision tree for classifying unknown degradants.
Mechanistic Confirmation
Crotonic Acid (
85): Confirms hydrolysis. The presence of the conjugated double bond is verified by the UV max at ~210 nm. A shift to lower wavelengths (<200 nm) would indicate saturation (e.g., butyric acid impurity), meaning the double bond was reduced (rare in standard stability, common in biological metabolism).
Isocrotonic Acid: Elutes before crotonic acid in RPLC due to higher polarity/lower lipophilicity of the cis form.
References
Teruel, M. A., et al. (2012).[1][2] "Gas-Phase Oxidation of Methyl Crotonate and Ethyl Crotonate: Kinetic Study of Their Reactions toward OH Radicals and Cl Atoms." The Journal of Physical Chemistry A.
International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines.
Baertschi, S. W., et al. (2011).
Sigma-Aldrich. (2025). "Ethyl Crotonate Product Specification and Safety Data."
European Medicines Agency. (2022). "ICH guideline Q14 on analytical procedure development."
Spectroscopic Validation of Ethyl Crotonate: A Comparative Guide to Structural Elucidation Strategies
Executive Summary: The Trans-Isomer Imperative In the synthesis of fine chemicals and pharmaceutical intermediates, ethyl crotonate (ethyl trans-2-butenoate) serves as a critical Michael acceptor and dienophile. However,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Trans-Isomer Imperative
In the synthesis of fine chemicals and pharmaceutical intermediates, ethyl crotonate (ethyl trans-2-butenoate) serves as a critical Michael acceptor and dienophile. However, its efficacy is strictly governed by its stereochemistry. The trans (E) isomer is the thermodynamically stable and commercially relevant form, while the cis (Z) isomer and saturated impurities (ethyl butyrate) are common byproducts that can derail enantioselective catalyses.
This guide objectively compares three spectroscopic methodologies—1H NMR, FT-IR, and GC-MS —to determine which protocol offers the definitive structural validation required for regulatory compliance and synthesis quality control.
The Core Challenge
Distinguishing the trans-isomer from the cis-isomer requires resolving the spatial arrangement of protons across the C2=C3 double bond.
The following table summarizes the operational strengths of each method based on sensitivity, stereochemical resolution, and throughput.
Feature
1H NMR (500 MHz)
FT-IR (ATR)
GC-MS (EI)
Primary Utility
Definitive Stereochemistry
Functional Group ID
Purity & Molecular Weight
Stereo-Selectivity
High (via -coupling)
Low (Fingerprint region only)
Low (Co-elution risks)
Sample Prep
Dissolution in
None (Neat liquid)
Dilution in solvent
Key Diagnostic
Hz
cm ()
69 (Base Peak)
Throughput
Medium (5-10 mins)
High (<1 min)
Medium (15-30 mins)
Cost Per Run
High
Low
Medium
Verdict: While FT-IR and GC-MS provide necessary corroboration, 1H NMR is the only self-validating system capable of unambiguously proving the trans-geometry required for high-grade applications.
Deep Dive: The Gold Standard Protocol (1H NMR)
Nuclear Magnetic Resonance (NMR) is the superior method because it directly probes the magnetic environment of the alkene protons. The scalar coupling constant (
) is physically dependent on the dihedral angle (Karplus relationship), making it an absolute metric for geometry.
Experimental Protocol
Sample Prep: Dissolve 10 mg of Ethyl Crotonate in 0.6 mL of Chloroform-d (
Coupling 2: Long-range allylic coupling to the methyl group.
Hz .
Validation Logic: If the sample were the cis-isomer, the olefinic coupling constant would collapse to 10–12 Hz . The observation of 15.5 Hz is the "Go/No-Go" signal for batch release.
Visualization: The NMR Logic Pathway
The following diagram illustrates the decision tree for validating the structure based on NMR signals.
Figure 1: NMR Decision Logic for Stereochemical Validation.
Supporting Methodologies
A. FT-IR Spectroscopy (Rapid Screening)
Infrared spectroscopy is excellent for verifying the ester functionality but poor for stereochemistry. It serves as a rapid "identity check" at the receiving dock.
Protocol: Attenuated Total Reflectance (ATR) on neat liquid.
Diagnostic Peaks:
1720 cm
: Strong stretch (Ester).
1660 cm
: Moderate stretch (Conjugated).
970 cm
: out-of-plane wag. Note: This band is specific to trans-disubstituted alkenes, but often overlapped in complex mixtures.
B. GC-MS (Purity & Mass)
Gas Chromatography-Mass Spectrometry validates the molecular weight and purity profile.
Protocol: Split injection (1:50), EI source (70 eV).
Fragmentation Pattern (Causality):
114 (): Molecular ion (detectable but often weak).
69 (Base Peak): Loss of ethoxy radical (). This forms the resonance-stabilized crotonyl cation ().
86: McLafferty-like rearrangement involving the ethyl ester group (loss of ethylene, ).
Synthesis of Evidence: The Validation Workflow
To maximize efficiency in a drug development setting, a tiered approach is recommended. Do not run NMR on every raw drum; use IR for screening and NMR for final release.
Figure 2: Tiered Quality Control Workflow for Ethyl Crotonate.
References
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Ethyl crotonate 1H NMR Data (SDBS No. 2965).
[Link]
NIST Mass Spectrometry Data Center. (2023). Ethyl crotonate: Gas Chromatography & Mass Spectra. NIST Chemistry WebBook, SRD 69.[2][3][4]
[Link]
Oxford Instruments. (2018). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules: Ethyl Crotonate.
[Link]
A Comprehensive Guide to the Proper Disposal of Ethyl Crotonate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is as critical as any reactio...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is as critical as any reaction setup. This guide provides a detailed, authoritative framework for the safe and compliant disposal of ethyl crotonate, a common yet hazardous laboratory reagent. Our focus is not merely on procedure, but on the underlying principles that ensure the safety of personnel, the integrity of your facility, and the protection of our environment.
Understanding the Inherent Risks: Hazard Profile of Ethyl Crotonate
Ethyl crotonate (CAS No. 623-70-1) is a highly flammable and reactive ester that demands respect and careful handling.[1][2][3] Before any disposal protocol is initiated, a complete understanding of its hazard profile is essential. Vapors are heavier than air and can travel to an ignition source, causing a flashback.[4][5][6] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[7][8][9]
These classifications underscore the necessity of meticulous planning and execution in all handling and disposal operations.
The Core Directive: A Step-by-Step Disposal Workflow
The proper disposal of ethyl crotonate is a systematic process. The following workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Characterization and Segregation
The first and most crucial step is accurate waste identification. Ethyl crotonate waste must be clearly labeled and segregated from other chemical waste streams.
Causality: Ethyl crotonate is incompatible with strong oxidizing agents, acids, and bases.[2][5][8][10] Accidental mixing can lead to vigorous, exothermic reactions, potentially causing fires or explosions. Segregation is a primary control measure to prevent such hazardous interactions.
Protocol:
Designate a specific, labeled, and approved waste container for ethyl crotonate. The container must be in good condition, with a tightly sealing lid.
Never mix ethyl crotonate waste with other chemical classes.
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and ignition sources.[8][9]
Step 2: Adherence to Personal Protective Equipment (PPE) Protocols
Handling ethyl crotonate, whether as a pure reagent or as waste, requires stringent adherence to PPE standards to mitigate exposure risks.
Protective Equipment
Specifications
Rationale
Eye/Face Protection
Safety glasses with side-shields and a face shield.[2][11]
Protects against splashes and the lachrymatory effects of the vapor.[7][8]
Hand Protection
Chemical-resistant gloves (e.g., Butyl-rubber for splash contact).[2]
Protects against skin contact and in the event of a fire.
Respiratory Protection
Use in a certified chemical fume hood. If not possible, a respirator with appropriate cartridges is required.[9][11]
Ethyl crotonate vapors are irritating and heavier than air, posing an inhalation risk.[4][5]
Step 3: Selecting the Approved Disposal Method
Due to its high flammability and hazardous nature, ethyl crotonate is not suitable for drain or landfill disposal. The primary and most effective method of disposal is through a licensed professional waste management service.
Recommended Method: Incineration
Mechanism: The preferred method is combustion in a chemical incinerator equipped with an afterburner and a scrubber.[2][9] This process ensures the complete thermal destruction of the molecule into less harmful components, typically carbon dioxide and water.[8] The afterburner provides a secondary combustion zone to destroy any residual organic compounds, while the scrubber neutralizes acidic gases that may be produced.
Justification: This method is authoritative because it permanently and safely removes the chemical's hazardous properties. It is crucial to exert extra care during ignition due to the material's high flammability.[2][9]
Operational Protocol:
Ensure the ethyl crotonate waste is in a properly sealed and labeled container.
Arrange for collection by a licensed and certified hazardous waste disposal company.
Provide the company with the Safety Data Sheet (SDS) for ethyl crotonate to ensure they are fully aware of the hazards.[1][2][4]
Maintain all records and manifests of the waste transfer, in accordance with local, regional, and national regulations.[12]
The logical flow for managing ethyl crotonate from use to disposal is visualized below.
Caption: Workflow for ethyl crotonate from laboratory use to final disposal.
In the event of a spill, a swift and systematic response is critical to prevent escalation. All ignition sources must be eliminated immediately.[5][11]
Protocol for Small Spills:
Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.
Don PPE: Wear the full PPE ensemble as detailed in the table above.
Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand, dry earth, or a universal binder.[4][5] Do not use combustible materials like paper towels.
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[5]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Protocol for Large Spills:
Evacuate the area immediately.
Activate your facility's emergency response team and/or call emergency services.
Isolate the area and prevent entry into drains and waterways.[4][5][9][11]
The decision-making process for spill response is illustrated below.
Caption: Decision tree for responding to an ethyl crotonate spill.
References
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Ethyl crotonate. [Link]
Synerzine. (2018). Ethyl (E)-crotonate Safety Data Sheet. [Link]
Personal protective equipment for handling Ethyl crotonate
Executive Safety Summary The Hazard Profile: Ethyl crotonate is not merely a flammable solvent; it is a potent lachrymator . This distinction fundamentally alters the safety protocol compared to standard organic esters.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
The Hazard Profile:
Ethyl crotonate is not merely a flammable solvent; it is a potent lachrymator . This distinction fundamentally alters the safety protocol compared to standard organic esters. While its flash point (approx. 2°C / 36°F) necessitates strict static control, its ability to induce severe eye irritation and tearing at low vapor concentrations renders standard safety glasses insufficient.
Secondary Barrier: Chemical-resistant PPE with specific attention to vapor-tight eye protection and ester-resistant hand protection .
Engineering Controls & Hierarchy
Before donning PPE, the environment must be secured.[1][2] Ethyl crotonate vapors are heavier than air (Relative Vapor Density ~3.[3][4]9) and will accumulate in low-lying areas or "dead zones" on the benchtop.
Ventilation: All handling must occur within a certified chemical fume hood.
Sash Height: Maintain sash at the lowest possible working height to create a physical shield against lachrymatory vapors.
Static Grounding: Due to the low flash point, all transfer vessels (drums to carboys, bottles to reactors) must be grounded to prevent static discharge ignition.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Ethyl Crotonate.
Eye & Face Protection (Critical)
Standard: ANSI Z87.1 (Impact) + Chemical Splash.
Requirement:Indirect-Vented Chemical Splash Goggles.
Scientific Rationale: Standard safety glasses allow air circulation around the lens. Lachrymatory vapors will bypass glasses, causing immediate tearing and blepharospasm (involuntary eyelid closure), which blinds the operator during a hazardous procedure.
High-Volume Handling: Add a Face Shield over goggles if pouring >1 Liter to protect against projectile liquid splash.
Hand Protection (The "Ester" Problem)
Ethyl crotonate is an ester.[2][3][4][5][6][7] Esters are known to swell and permeate standard nitrile rubber rapidly.
Exposure Type
Glove Material
Breakthrough Time
Protocol
Incidental Splash
Nitrile (Minimum 5 mil)
< 10 Minutes
"Splash & Change" : If liquid touches the glove, remove immediately, wash hands, and don a fresh pair.
Immersion / Spill
Laminate (e.g., Silver Shield® / Barrier®)
> 480 Minutes
Mandatory for Spills : Do not use nitrile for cleaning up pools of liquid. The chemical will permeate to the skin within minutes.
Dexterity Layer
Double Gloving
N/A
Wear Laminate gloves under Nitrile gloves. The outer nitrile provides grip; the inner laminate provides chemical resistance.
Respiratory Protection
Primary: Fume hood (No respirator needed).
Secondary (Spill/Maintenance): If engineering controls fail or for spill response outside a hood, use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black label).
Note: A half-mask is insufficient because it leaves the eyes exposed to the lachrymator.
Body Protection
Material: Flame-Resistant (FR) Lab Coat (Nomex or treated cotton).
Contraindication: Do NOT wear synthetic fibers (polyester/nylon) underneath. In the event of a flash fire, synthetics melt into the skin.
Operational Workflow: Safe Dispensing
This workflow ensures containment of vapors and static mitigation.[2][8]
Figure 1: Step-by-step dispensing logic designed to minimize vapor release and static ignition risks.
Emergency Response Protocols
Biological Exposure
Eye Contact: Flush immediately for 15 minutes .[7][9] Hold eyelids open. Do not rub eyes (this exacerbates lachrymator damage).
Skin Contact: Remove contaminated clothing (it acts as a wick). Wash with soap and water.[7]
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical personnel only).
Spill Management (Lachrymatory Release)
A spill of Ethyl Crotonate clears a lab room faster than a fire alarm due to the tear-gas effect.
Evacuate: Clear the immediate area.
Ventilate: If safe, maximize fume hood exhaust.
Assess:
Small (<50mL in hood): Absorb with vermiculite or activated carbon pads.
Large (>50mL or outside hood):Do not approach without Full-Face Respirator.
Clean Up: Use Laminate (Silver Shield) gloves. Do not use standard nitrile. Place waste in a sealed container immediately to stop vapor off-gassing.
Waste Disposal & Chemical Compatibility[11]
Segregation: Store away from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases . Reaction with oxidizers can be violent; reaction with bases causes hydrolysis.